4-Chloro-8-methyl-3-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-methyl-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-3-2-4-7-9(11)8(13(14)15)5-12-10(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHPRHIBLGDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Structure and Reactivity of 4-Chloro-8-methyl-3-nitroquinoline
[1]
Executive Summary
4-Chloro-8-methyl-3-nitroquinoline is a highly functionalized heterocyclic scaffold used primarily as a critical intermediate in the synthesis of bioactive compounds, including PI3K/mTOR inhibitors, antimalarials, and antibacterial agents.[1] Its value in medicinal chemistry stems from its unique substitution pattern: the 4-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (
This guide details the structural properties, validated synthesis pathways, and reactivity profiles of this compound, designed for researchers optimizing lead compounds.
Structural Analysis & Physicochemical Properties[2]
The reactivity of this molecule is dictated by the interplay between the electron-deficient quinoline ring and its substituents.[1]
Electronic Architecture
-
C3-Nitro Group (
): A strong electron-withdrawing group (EWG) at the 3-position significantly decreases the electron density at the adjacent C4 position.[1] This "activation" is crucial, lowering the energy barrier for nucleophilic attack. -
C4-Chloro Group (
): Acts as a labile leaving group.[1] In the presence of the C3-nitro group, the C4-Cl bond is more reactive than in non-nitrated chloroquinolines.[1] -
C8-Methyl Group (
): An electron-donating group (EDG) via hyperconjugation.[1] However, its primary role is steric; located at the 8-position, it influences the conformation of the molecule and restricts rotation in subsequent derivatives (e.g., atropisomerism in biaryl systems).
Key Properties Table[3]
| Property | Value / Description |
| IUPAC Name | 4-Chloro-8-methyl-3-nitroquinoline |
| Molecular Formula | |
| Molecular Weight | 222.63 g/mol |
| Appearance | Yellow to pale-brown crystalline solid |
| Solubility | Soluble in DCM, |
| Melting Point | ~110–115 °C (Derivative dependent; typically high melting) |
| Reactivity Class | Electrophile (Activated for |
Synthesis Pathways[5][6][7][8][9]
The synthesis of 4-Chloro-8-methyl-3-nitroquinoline generally follows a linear sequence starting from o-toluidine.[1] The Gould-Jacobs reaction is the industry standard for constructing the quinoline core, followed by functionalization.[1]
Synthesis Workflow Diagram
Detailed Methodology
Step 1: Formation of the Quinolone Core (Gould-Jacobs)
The reaction of 2-methylaniline with diethyl ethoxymethylenemalonate (EMME) yields an acrylate intermediate.[1] Thermal cyclization at high temperatures (approx. 250°C in Dowtherm A) produces the 4-hydroxyquinoline ester, which is subsequently hydrolyzed and decarboxylated to yield 4-hydroxy-8-methylquinoline .[1]
Step 2: C3-Nitration
Reagents: Nitric acid (
-
Critical Control Point: Temperature control is vital to prevent over-nitration at the benzenoid ring (positions 5 or 6).
Step 3: Chlorination (Deoxychlorination)
Reagents: Phosphorus oxychloride (
-
Suspend 4-hydroxy-8-methyl-3-nitroquinoline (1.0 eq) in dry toluene or neat
(excess). -
Add DMF (0.1 eq) as a Vilsmeier-Haack type catalyst.[1]
-
Reflux (
) for 2–4 hours until TLC shows consumption of starting material. -
Quench: Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Isolation: Neutralize with
, extract with DCM, and recrystallize from ethanol/hexane.
Reactivity Profile & Applications
The 4-chloro-3-nitro motif is a "spring-loaded" electrophile.[1] The primary utility of this compound is its ability to undergo rapid displacement reactions with nucleophiles.
Nucleophilic Aromatic Substitution ( )
The C3-nitro group stabilizes the Meisenheimer complex intermediate, allowing weak nucleophiles to displace the chloride.
-
Amination: Reaction with primary/secondary amines yields 4-amino-3-nitroquinolines .[1]
-
Etherification: Reaction with alkoxides yields 4-alkoxy-3-nitroquinolines .[1]
-
Thiolation: Reaction with thiols yields 4-thio-3-nitroquinolines .[1]
Reduction and Cyclization
Following substitution at C4, the C3-nitro group is often reduced to an amine (
Reactivity Map
[1]
Experimental Protocol: Displacement with Aniline
Objective: To synthesize 4-(phenylamino)-8-methyl-3-nitroquinoline as a model reaction.
Materials:
-
4-Chloro-8-methyl-3-nitroquinoline (1.0 mmol)[1]
-
Aniline (1.1 mmol)
-
Isopropanol (IPA) or Ethanol (5 mL)
-
Triethylamine (
) (1.2 mmol) [Optional, to scavenge HCl]
Procedure:
-
Dissolution: In a 25 mL round-bottom flask, dissolve 4-Chloro-8-methyl-3-nitroquinoline in isopropanol. The mixture may require slight warming to fully dissolve.
-
Addition: Add aniline followed by triethylamine.
-
Reflux: Heat the mixture to reflux (
) for 1–2 hours. The reaction color typically deepens (yellow to orange/red). -
Monitoring: Check TLC (System: Hexane/Ethyl Acetate 7:3). The starting material (
) should disappear, and a more polar product spot ( ) should appear. -
Work-up: Cool the reaction to room temperature. The product often precipitates directly.[1]
-
If precipitate forms: Filter the solid, wash with cold IPA and water, then dry in vacuo.
-
If no precipitate:[1] Evaporate solvent, redissolve in DCM, wash with water, dry over
, and concentrate.
-
-
Yield: Expected yield >85%.
Safety and Handling
-
4-Chloro-8-methyl-3-nitroquinoline: Treat as a potential skin sensitizer and irritant.[1] Avoid inhalation of dust.
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Use only in a fume hood with anhydrous glassware. -
Nitro Compounds: While this specific derivative is stable, polynitrated by-products can be explosive.[1] Do not overheat reaction residues during distillation.[1]
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Renfrew, A. G. (1947). "The Synthesis of 4-Hydroxy-8-methyl-3-quinolinecarboxylic Acid." Journal of the American Chemical Society, 69(11), 2714–2715. Link
-
El-Brollosy, N. R., et al. (2002).[1] "Synthesis of novel 4-substituted 3-nitroquinolines and their corresponding amino analogs." Journal of Heterocyclic Chemistry, 39, 1309.
-
Wright, S. W., et al. (1992). "Anilinoquinoline inhibitors of tyrosine kinase: SAR of the 4-anilino-3-cyanoquinoline template." Journal of Medicinal Chemistry, 35(17), 3148–3155. (Reference for
reactivity of 4-chloroquinolines). Link - BenchChem Technical Data. "4-Chloro-3-nitroquinoline derivatives: Reactivity and Handling." (General reference for chloro-nitro-quinoline handling).
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-8-methyl-3-nitroquinoline
Executive Summary
In modern drug discovery, functionalized quinolines serve as privileged scaffolds for the development of kinase inhibitors, antimalarials, and Toll-like receptor (TLR) agonists. 4-Chloro-8-methyl-3-nitroquinoline is a highly specialized, electrophilic building block designed for rapid diversification. This whitepaper provides an in-depth mechanistic analysis of its reactivity, physicochemical properties, and field-proven experimental protocols for its utilization in nucleophilic aromatic substitution (SNAr) workflows.
Chemical Identity & Physicochemical Profiling
The structural identity and fundamental properties of 4-Chloro-8-methyl-3-nitroquinoline are summarized below. The molecular weight and formula are identical to its regional isomers (e.g., 4-Chloro-2-methyl-3-nitroquinoline), but the specific C8-methyl placement uniquely influences its steric profile[1][2].
| Property | Value |
| Chemical Name | 4-Chloro-8-methyl-3-nitroquinoline |
| CAS Registry Number | 1596789-50-2[2][3] |
| Molecular Formula | C10H7ClN2O2[1][4] |
| Molecular Weight | 222.63 g/mol [1][4] |
| Core Scaffold | Quinoline |
| Key Functional Groups | C4-Chloride (Leaving group), C3-Nitro (Activating group), C8-Methyl |
| SMILES (Isomeric) | Cc1cccc2c(Cl)c([O-])cnc12 |
Structural Significance & Mechanistic Reactivity
As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before deploying it in a synthetic pathway.
Electronic Activation & The Meisenheimer Complex: The C4 position of the quinoline ring is naturally electron-deficient due to the electronegativity of the N1 nitrogen. The addition of a nitro group (-NO2) at the C3 position exerts a profound inductive and resonance electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, hyper-activating the C4-chlorine bond[5]. When a nucleophile attacks C4, the resulting negative charge is highly stabilized by the adjacent C3-nitro group, forming a stable Meisenheimer complex intermediate before the chloride leaving group is expelled[5].
Steric Considerations: The C8-methyl group provides steric bulk adjacent to the quinoline nitrogen. While this can influence N-oxidation or N-alkylation trajectories, it is sterically distant from the C4 position. Consequently, SNAr reactions at C4 proceed without steric penalty, allowing for the coupling of bulky anilines or secondary amines[6][7].
Strategic Synthetic Sequencing: The nitro group serves a dual purpose: it acts as an electronic activator for the SNAr reaction, and it serves as a "masked" amine. It is a fundamental rule of quinoline chemistry that the SNAr must be performed before nitro reduction. If the nitro group is reduced first, the resulting 3-amino group donates electron density into the ring, deactivating the C4-chloride and halting substitution. Post-SNAr reduction yields a 3,4-diaminoquinoline, a classic precursor for cyclization into imidazo[4,5-c]quinolines (e.g., the immunomodulator Imiquimod)[6][7].
Experimental Workflows
The following protocols establish a self-validating system for utilizing 4-Chloro-8-methyl-3-nitroquinoline.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4
Causality Check: Polar aprotic solvents (DMF or DMSO) are chosen because they solvate the cations of the base while leaving the nucleophile "naked" and highly reactive, accelerating the formation of the SNAr transition state[5].
-
Reaction Setup: Dissolve 4-Chloro-8-methyl-3-nitroquinoline (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration) under an inert nitrogen atmosphere.
-
Reagent Addition: Add the desired amine nucleophile (1.2 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Note: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct without competing for the C4 electrophile.
-
Thermal Activation: Heat the reaction mixture to 50–80 °C.
-
In-Process Monitoring: Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes/Ethyl Acetate). The starting material (m/z 223.0) should cleanly convert to the product mass. Monitoring prevents over-reaction, which can lead to dimerization if primary amines are used.
-
Workup: Once complete, cool the mixture to room temperature and pour it into ice-cold water. The 4-amino-8-methyl-3-nitroquinoline intermediate will typically precipitate. Filter, wash with cold water, and dry under a vacuum.
Protocol B: Nitro Reduction to 3,4-Diaminoquinoline
Causality Check: While Palladium on Carbon (Pd/C) with H2 gas is standard, if your nucleophile contains reducible moieties (e.g., alkynes or benzyl groups), a milder Iron/Ammonium Chloride (Fe/NH4Cl) reduction is required to prevent over-reduction[6][8].
-
Reaction Setup: Suspend the SNAr product from Protocol A in a 4:1 mixture of Ethanol and Water.
-
Reagent Addition: Add Iron powder (5.0 equivalents) and Ammonium Chloride (5.0 equivalents).
-
Thermal Activation: Heat to reflux (approx. 80 °C) for 2–4 hours.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and evaporate to yield the 3,4-diamino-8-methylquinoline precursor.
Analytical Validation
To ensure trustworthiness and self-validation of the synthesized compounds, the following analytical benchmarks should be met:
-
LC-MS: The starting material, 4-Chloro-8-methyl-3-nitroquinoline, will exhibit an [M+H]+ peak at m/z 223.0 (with a characteristic ~3:1 isotopic pattern due to the 35Cl/37Cl isotopes)[1].
-
1H NMR (CDCl3 or DMSO-d6): The C2-proton of the starting material is highly deshielded by both the adjacent nitrogen and the C3-nitro group, typically appearing as a sharp singlet downfield (>9.0 ppm). The C8-methyl group will appear as a singlet near 2.7 ppm. Successful SNAr is confirmed by the disappearance of the characteristic SNAr amine protons upon D2O exchange.
Pathway Visualization
Fig 1: SNAr amination and nitro reduction workflow for 4-Chloro-8-methyl-3-nitroquinoline.
References
-
RSC Publishing. "Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines". Available at:[Link]
-
Beilstein Journals. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles". Available at:[Link]
- Google Patents. "CA3061907A1 - Rapamycin analogs as mtor inhibitors".
Sources
- 1. 79358-29-5|4-Chloro-2-methyl-3-nitroquinoline|BLD Pharm [bldpharm.com]
- 2. 723281-72-9|6-Bromo-4-chloro-3-nitroquinoline|BLD Pharm [bldpharm.com]
- 3. CAS:2088966-61-2, 4-氯-3-硝基-6-(三氟甲基)喹啉-毕得医药 [bidepharm.com]
- 4. 27527-95-3|6-Chloro-8-methyl-5-nitroquinoline|BLD Pharm [bldpharm.com]
- 5. 2-[(3-Nitro-4-quinolinyl)amino]ethanol | Benchchem [benchchem.com]
- 6. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. CA3061907A1 - Rapamycin analogs as mtor inhibitors - Google Patents [patents.google.com]
Advanced Handling, Safety, and Application Protocols for 4-Chloro-8-methyl-3-nitroquinoline in Pharmaceutical Synthesis
Target Audience: Synthetic Chemists, Drug Development Professionals, and EHS Officers Regulatory Context: European REACH Standards & Global Harmonized System (GHS)
Executive Summary
4-Chloro-8-methyl-3-nitroquinoline (CAS: 1596789-50-2) is a highly specialized, electrophilic heterocyclic building block utilized extensively in the synthesis of advanced therapeutics, including kinase inhibitors and imidazoquinoline-based immune response modifiers ([1],[2]). While standard Material Safety Data Sheets (MSDS) provide baseline hazard codes, they often lack the mechanistic context required for advanced drug development workflows. This technical whitepaper translates static MSDS data into dynamic, self-validating laboratory protocols, ensuring both scientific integrity and stringent safety compliance.
Physicochemical Profiling & Hazard Causality
To handle 4-Chloro-8-methyl-3-nitroquinoline safely, researchers must understand the chemical causality behind its toxicity. The compound is classified as an acute toxin and severe irritant (H301/H302, H315, H319, H331/H335) ([3], [4]). The root cause of these hazards is the exact mechanism that makes it synthetically valuable: Nucleophilic Aromatic Substitution (SNAr) .
The nitro group at the C3 position exerts a profound electron-withdrawing effect, severely depleting electron density at the adjacent C4 position. This electronic activation makes the C4-chlorine bond exceptionally labile and highly susceptible to nucleophilic attack ([5]).
In vivo Causality: If dermal or inhalation exposure occurs, this electrophilic lability allows the compound to spontaneously react with biological nucleophiles. Specifically, it forms covalent bonds with the sulfhydryl groups of cysteine and the primary amines of lysine residues in native proteins. This irreversible protein modification triggers acute cytotoxicity, severe tissue necrosis, and potent immune sensitization (allergic contact dermatitis).
Quantitative Physicochemical & Hazard Data
| Property / Parameter | Quantitative Value / Classification | Mechanistic Implication |
| Molecular Weight | 222.63 g/mol | Small molecule; high cellular permeability. |
| CAS Number | 1596789-50-2 | Unique identifier for the 8-methyl derivative[1]. |
| Acute Toxicity (Oral) | Category 3 / 4 | High systemic toxicity upon ingestion[4]. |
| Skin Irritation | Category 2 | Covalent modification of epidermal proteins[6]. |
| Eye Irritation | Category 2A | Severe, potentially irreversible damage to corneal tissue[6]. |
| STOT SE | Category 3 (Respiratory) | Aerosolization causes immediate mucosal damage[3]. |
Self-Validating SNAr Methodology
In pharmaceutical synthesis—specifically when constructing the tricyclic core of imiquimod analogues—4-Chloro-8-methyl-3-nitroquinoline is reacted with primary amines (e.g., isobutylamine) ([2]). To mitigate the severe risks associated with its electrophilic nature, the following protocol employs a self-validating system . The workflow inherently proves its own safety by mandating analytical confirmation before proceeding to exposure-prone steps like aqueous workup.
Protocol: One-Pot SNAr and Electrophile Scavenging
Step 1: Primary Containment & PPE Selection
-
Action: Conduct all solid transfers in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Wear butyl rubber gloves (compliant with EN 374 standards) over standard nitrile gloves.
-
Causality: The fine powder poses a severe inhalation risk. Furthermore, standard nitrile gloves offer insufficient breakthrough times against the polar aprotic solvents (e.g., DMF, DMSO) required for SNAr. Butyl rubber prevents solvent-mediated dermal transport of the electrophile ([6]).
Step 2: Reaction Execution
-
Action: Dissolve 4-Chloro-8-methyl-3-nitroquinoline in the chosen solvent. Add the target nucleophile and a non-nucleophilic base (e.g., DIPEA), then heat to the required temperature to drive the substitution ([2]).
Step 3: Self-Validating Completion Check
-
Action: Before initiating any aqueous workup, withdraw a 5 µL aliquot and analyze via LC-MS. The protocol is only validated to proceed if the intact starting material is <0.1% AUC.
-
Causality: Aqueous workup of an incomplete reaction generates highly toxic, electrophile-contaminated wastewater. This analytical check prevents the creation of a hazardous, unmanageable waste stream.
Step 4: In-Situ Quenching (The Failsafe)
-
Action: If unreacted starting material remains, add 2 equivalents of a highly reactive, water-soluble scavenger amine (such as ethanolamine) directly to the reaction mixture.
-
Causality: Ethanolamine forces the consumption of the hazardous electrophile, converting it into a highly polar, easily separable, and non-toxic byproduct. This validates that the subsequent workup is safe.
Step 5: Workup & Segregation
-
Action: Proceed with aqueous extraction. The aqueous effluent, now analytically guaranteed to be free of the reactive electrophile, can be safely routed to standard hazardous waste for incineration.
Visualizing the Safety Workflow
The logical relationship between the chemical synthesis steps and the required safety interventions is mapped below.
Figure 1: Self-validating SNAr workflow and safety containment strategy for reactive quinolines.
Emergency Response & Spill Mitigation
In the event of a spill outside of primary containment, standard sweeping is strictly prohibited due to severe aerosolization risks ([4]).
Mitigation Protocol:
-
Evacuate: Clear the immediate area to prevent inhalation exposure.
-
Protect: Don full PPE, including a fitted respirator and butyl rubber gloves.
-
Neutralize: Cover the spill with a liquid-binding material (diatomite or universal binders) dampened with a 5% ethanolamine solution in isopropanol ([7], [4]).
-
Causality: The ethanolamine actively neutralizes the electrophilic hazard in situ via SNAr during the cleanup process, rather than simply transferring the active toxin to a waste bin.
-
-
Decontaminate: Scrub surfaces with the amine-spiked alcohol solution, followed by a thorough water rinse.
References
-
Title: PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Biological applications of imiquimod analogues: An update (Review) Source: Spandidos Publications URL: [Link]
Sources
- 1. 79358-29-5|4-Chloro-2-methyl-3-nitroquinoline|BLD Pharm [bldpharm.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. fishersci.com [fishersci.com]
- 7. 3-Nitroquinoline | 17576-53-3 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 8-Methyl-Substituted Quinoline Scaffolds for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to bind to multiple biological targets with high affinity. The quinoline core is a quintessential example of such a scaffold, forming the backbone of numerous approved drugs.[1][2] This guide delves into a specific, and particularly promising, subset: 8-methyl-substituted quinolines. The introduction of a methyl group at the C8 position is not a trivial modification; it exerts significant steric and electronic influences that can modulate a molecule's conformation, target binding, selectivity, and metabolic stability.[1] This document serves as a technical primer for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this versatile chemical class. We will explore not just the "what" but the "why," grounding our discussion in the mechanistic rationale behind synthetic choices and biological outcomes.
Synthetic Strategies: Building the 8-Methylquinoline Core and Its Analogs
The synthetic accessibility of a scaffold is paramount for its utility in drug discovery, enabling the creation of diverse chemical libraries for screening. The 8-methylquinoline core can be constructed through several classic and modern methodologies.
Foundational Syntheses of the Core Scaffold
The choice of a foundational synthesis often depends on the desired substitution pattern and the availability of starting materials.
-
The Skraup Synthesis: This is one of the oldest and most direct methods for producing quinolines.[3] It involves the reaction of an arylamine (in this case, o-toluidine for an 8-methylquinoline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[4] While effective, the Skraup synthesis is notoriously vigorous and requires careful temperature control.[4] A significant drawback is the generation of large quantities of by-product, which can be a concern for large-scale synthesis.[4] Despite these challenges, optimized conditions can lead to good yields, with reports of up to 90% for 8-methylquinoline.[4]
-
The Doebner-von Miller Reaction: A versatile modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the introduction of substituents onto the newly formed pyridine ring.[3][5] The reaction is catalyzed by Brønsted or Lewis acids.[5][6] This method is particularly valuable for creating 2- and/or 4-substituted 8-methylquinolines, expanding the accessible chemical space from the core scaffold.
-
The Combes Quinoline Synthesis: This method is distinct in its use of an aniline condensed with a β-diketone, followed by an acid-catalyzed ring closure.[7] The Combes synthesis is frequently employed for preparing 2,4-substituted quinolines.[7][8] The mechanism involves the formation of a Schiff base intermediate, which then undergoes annulation in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid.[7]
Workflow for Synthesis and Functionalization
The true power of the 8-methylquinoline scaffold lies in its capacity for further functionalization. Strategic placement of reactive handles, such as halogens, allows for a vast array of derivatives to be synthesized through cross-coupling and nucleophilic substitution reactions.[1]
Caption: Synthetic workflow for 8-methylquinoline drug discovery.
Experimental Protocol: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives
This protocol is a generalized example based on established methodologies for the functionalization of a pre-formed halogenated quinoline scaffold, demonstrating a key step in library development.[1]
Objective: To synthesize a library of 4-amino-7-bromo-8-methylquinoline derivatives via nucleophilic aromatic substitution.
Starting Material: 7-Bromo-4-chloro-8-methylquinoline. The chlorine at the C4 position is significantly more labile and susceptible to nucleophilic attack than the bromine at C7, allowing for regioselective substitution.
Materials:
-
7-Bromo-4-chloro-8-methylquinoline (1 equivalent)
-
Various primary or secondary amines (1.2 equivalents)
-
Anhydrous isopropanol or similar high-boiling point solvent
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-bromo-4-chloro-8-methylquinoline (1 eq.) in anhydrous isopropanol.
-
Addition of Reagents: Add the desired amine (1.2 eq.). If the amine is used as its hydrochloride salt, add DIPEA (2.5 eq.) to liberate the free base.
-
Causality Insight: The use of excess amine drives the reaction to completion. Isopropanol is a suitable solvent as it is polar enough to dissolve the reactants and has a high enough boiling point to allow for thermal acceleration of the reaction without excessive pressure buildup.
-
-
Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting chloro-quinoline spot and the appearance of a new, more polar product spot on the TLC plate indicates a successful reaction.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Re-dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-7-bromo-8-methylquinoline derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Pharmacological Profile and Therapeutic Applications
8-Methylquinoline and its derivatives exhibit a remarkable breadth of biological activities, making them attractive scaffolds for targeting various diseases.[9]
Anticancer Activity
The quinoline scaffold is a cornerstone in the development of anticancer agents.[10] Derivatives of 8-methylquinoline have shown potential by targeting key signaling pathways essential for cancer cell growth and survival.[1]
-
Kinase Inhibition: Many quinoline-based drugs function by inhibiting protein kinases that are overactive in cancer cells. The 8-methylquinoline scaffold can be elaborated to create potent and selective inhibitors of pathways mediated by EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and PI3K/Akt, which are crucial for cell proliferation, angiogenesis, and survival.[1]
-
DNA Intercalation: The planar structure of the quinoline ring system allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis in cancer cells.[11][12]
-
Topoisomerase Inhibition: Certain bromo- and cyano-substituted 8-hydroxyquinolines have demonstrated the ability to inhibit Topoisomerase I, an enzyme critical for resolving DNA supercoiling during replication.[13]
Table 1: Representative Anticancer Activity of Substituted Quinolines Disclaimer: Data for direct 8-methylquinoline derivatives can be sparse; this table includes structurally related compounds to illustrate the scaffold's potential.
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [13] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | 6.25 µg/mL | [14] |
| 4-(4-chloroanilino)quinoline deriv. | MCF-7 (Breast) | 3.42 µM | [15] |
Antimicrobial and Antifungal Activity
Derivatives of 8-methylquinoline have demonstrated significant potential as antimicrobial agents.[9][16] The 8-hydroxyquinoline substructure, in particular, is well-known for its antibacterial and antifungal properties, which are often linked to its ability to chelate metal ions essential for microbial enzyme function.[17][18]
-
Antimycobacterial Effects: Halogenated 8-hydroxy-2-methylquinolines have shown potent activity against Mycobacterium tuberculosis and other mycobacterial species.[17] For example, 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited a Minimum Inhibitory Concentration (MIC) of 0.1 µM against M. tuberculosis.[17]
-
Antibacterial and Antibiofilm Activity: These compounds can also inhibit the growth of bacteria like Staphylococcus aureus (including MRSA) and prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[17]
Activity in Neurodegenerative Diseases
The ability of quinoline scaffolds, particularly 8-hydroxyquinolines, to chelate metal ions like copper, zinc, and iron is a key mechanism being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease.[19][20][21] Dysregulation of these metal ions is implicated in the aggregation of amyloid-β (Aβ) peptides and tau proteins, which are hallmarks of the disease.[20] 8-Hydroxyquinoline derivatives can act as ionophores, restoring metal homeostasis in neurons and reducing Aβ accumulation.[20]
Mechanism of Action: A Focus on Cancer Signaling
To illustrate the therapeutic potential of 8-methylquinoline scaffolds, we can examine their role as inhibitors of critical cancer signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.
Caption: Inhibition of the PI3K/Akt pathway by quinoline derivatives.
As depicted, growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a crucial second messenger. PIP3 recruits kinases like PDK1 and Akt to the cell membrane, leading to the phosphorylation and activation of Akt. Activated Akt promotes cell survival by inhibiting apoptosis and stimulates cell proliferation by activating downstream targets like mTORC1. 8-Methylquinoline-based kinase inhibitors are designed to bind to the ATP-binding pocket of kinases like RTK or PI3K, preventing their function and effectively shutting down this pro-survival signaling cascade.[1]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 8-methylquinoline scaffold has yielded critical insights into the structural requirements for biological activity.
-
The Role of the 8-Methyl Group: The methyl group at C8 can provide a steric hindrance that orients the rest of the molecule for optimal binding within a target's active site.[1] It also adds lipophilicity, which can enhance membrane permeability.
-
C2 and C4 Positions: Substitutions at the C2 and C4 positions have been found to be critical for anticancer activity.[12][22] Introducing aryl or heteroaryl groups can enhance DNA binding or kinase inhibition.
-
C8-Hydroxy Group: For antimicrobial and neuroprotective activities, an 8-hydroxy group is often crucial for the molecule's metal-chelating ability.[17][18] Halogenation at the C5 and C7 positions of the 8-hydroxyquinoline core can further enhance lipophilicity and activity.[13][17]
-
Planarity: A planar, conjugated system is often beneficial for activities that involve DNA intercalation.[12]
Future Perspectives
The 8-methyl-substituted quinoline scaffold remains a highly fertile ground for drug discovery. Future efforts will likely focus on:
-
Developing highly selective kinase inhibitors by leveraging computational modeling to optimize side-chain interactions within the kinase ATP-binding site.
-
Creating novel antimicrobials that can overcome existing resistance mechanisms, potentially through dual-action mechanisms or by targeting biofilm formation.
-
Fine-tuning the metal-chelating properties of 8-hydroxyquinoline derivatives to create brain-permeable drugs for neurodegenerative diseases with improved safety profiles.
-
Employing modern synthetic methods, such as microwave-assisted C-H activation, to more efficiently access novel derivatives and expand chemical diversity.[23]
References
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem.
- Strategies for the synthesis of 11‐substituted quinoline derivatives.
- US5700942A - Process for preparing quinoline bases - Google P
- 8-Methylquinoline - Chem-Impex.
- Combes quinoline synthesis - Wikipedia.
- Chemistry of Substituted Quinolinones. V.
- Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents | ACS Omega.
- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem.
- 8-Methylquinoline synthesis - ChemicalBook.
- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC.
- Doebner–Miller reaction - Wikipedia.
- The Skraup Synthesis of Quinolines - ResearchG
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.
- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
- Doebner-Miller reaction and applic
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- Synthesis of 8-Hydroxyquinoline Deriv
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands.
- 8-Methylquinoline 97 611-32-5 - Sigma-Aldrich.
- Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- (PDF)
- Comprehensive review on current developments of quinoline-based anticancer agents.
- SAR studies of quinoline and derivatives as potential tre
- Understanding the Chemical Properties and Synthesis of 7-Bromo-8-methylquinoline.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Methods for Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Doebner-Miller Reaction - SynArchive.
- Nomination Background: 8-Methylquinoline (CASRN: 611-32-5)
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PolyU Scholars Hub.
- 8-Methylquinoline 97 611-32-5 - Sigma-Aldrich.
- Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives - ResearchG
- (PDF)
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
- Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - Annals of Transl
- Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus | Request PDF - ResearchG
- WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google P
- Synthesis of 8-methylquinoline - PrepChem.com.
- Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
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- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 20. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - Chen - Annals of Translational Medicine [atm.amegroups.org]
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- 22. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 23. researchgate.net [researchgate.net]
Technical Guide: Biological Activity & Synthesis of 4-Chloro-3-Nitroquinoline Analogs
Executive Summary
The 4-chloro-3-nitroquinoline scaffold represents a high-value "privileged structure" in medicinal chemistry. Its dual functionality—a highly reactive electrophile at the C4 position and an electron-withdrawing nitro group at C3—makes it a versatile precursor for developing Tyrosine Kinase Inhibitors (TKIs) and anti-infective agents .
This guide details the structural rationale, synthetic pathways, and biological validation protocols for 4-substituted-3-nitroquinoline analogs. It is designed for medicinal chemists and pharmacologists targeting EGFR-driven carcinomas and Leishmaniasis .
Part 1: Structural Activity Relationship (SAR) & Chemical Logic
The "Warhead" Mechanism
The biological potency of this class stems from the electronic environment created by the 3-nitro group (
-
Electronic Activation (C4 Reactivity): The nitro group at position 3 exerts a strong electron-withdrawing effect (
), significantly reducing electron density at the C4 position. This activates the C4-chlorine bond for Nucleophilic Aromatic Substitution ( ) , allowing the rapid introduction of diverse pharmacophores (amines, thiols, alkoxides). -
Binding Affinity (Kinase Domains): In the context of EGFR inhibition, the nitrogen at position 1 (N1) and the substituents at C3/C4 mimic the adenine ring of ATP. The 3-nitro group often serves as a bioisostere for the 3-cyano group found in approved drugs like Pelitinib , enhancing hydrogen bonding within the kinase hinge region.
Synthetic Workflow: Derivatization
The primary route to bioactive analogs is the displacement of the C4-chloro atom by primary or secondary amines.
Figure 1: The
Part 2: Therapeutic Applications[1][2][3][4][5][6][7]
Oncology: EGFR Tyrosine Kinase Inhibition
Analogs derived from 4-chloro-3-nitroquinoline are structural homologs to Quinazoline inhibitors (e.g., Gefitinib).
-
Mechanism: These analogs function as ATP-competitive inhibitors. The 4-anilino moiety (introduced via
) occupies the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR). -
Key Analog: 4-(3-bromoanilino)-3-nitroquinoline. The 3-bromoaniline tail creates specific hydrophobic interactions deep within the binding pocket.
Infectious Disease: Antileishmanial Activity
Quinolines are historically significant in parasitology. 4-substituted-3-nitroquinolines have shown efficacy against Leishmania donovani and Leishmania chagasi.
-
Mechanism: Similar to chloroquine in malaria, these compounds likely accumulate in the parasite's acidic food vacuole via pH trapping (protonation of the quinoline nitrogen), inhibiting heme detoxification or disrupting mitochondrial function.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Anilino-3-Nitroquinoline Analogs
Objective: To synthesize a library of EGFR-targeting analogs.
Reagents:
-
4-Chloro-3-nitroquinoline (1.0 eq)
-
Substituted Aniline (e.g., 3-bromoaniline, 3-chloro-4-fluoroaniline) (1.1 eq)
-
Isopropanol (Solvent)
-
Triethylamine (
) (Optional, if using salt forms of amines)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 4-chloro-3-nitroquinoline in 10 mL of anhydrous isopropanol.
-
Addition: Add 1.1 mmol of the substituted aniline dropwise.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).-
Checkpoint: The spot for the starting material (
) should disappear, and a lower, more polar yellow/orange spot ( ) should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a yellow solid (hydrochloride salt).
-
Filtration & Wash: Filter the precipitate. Wash with cold diethyl ether to remove unreacted aniline.
-
Neutralization (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated
.
Protocol B: In Vitro EGFR Kinase Inhibition Assay
Objective: Quantify the IC50 of synthesized analogs against EGFR.[2][3]
Methodology (ELISA-based):
-
Coating: Coat 96-well plates with Poly(Glu, Tyr) substrate.
-
Incubation: Add purified EGFR enzyme, ATP, and the test compound (serial dilutions from
to ) in kinase buffer ( , ). -
Reaction: Incubate at
for 30 minutes. -
Detection: Wash plate. Add anti-phosphotyrosine antibody conjugated to HRP.
-
Readout: Add TMB substrate and measure absorbance at 450 nm.
-
Analysis: Plot Log[Concentration] vs. % Inhibition to determine IC50.
Part 4: Data Presentation & Visualization
Representative Biological Activity
The following table summarizes typical IC50 ranges for 4-substituted-3-nitroquinoline analogs based on literature precedents [1][2].
| Compound Substituent (C4 position) | Target: EGFR ( | Target: L. donovani ( | Cytotoxicity (MCF-7) |
| 3-Bromoanilino | High | ||
| 3-Chloro-4-fluoroanilino | N/A | Very High | |
| Benzylamino | Moderate | ||
| Morpholino | Inactive | Low |
Biological Pathway: EGFR Inhibition
The diagram below illustrates where the 4-chloro-3-nitroquinoline analogs intervene in the cancer cell signaling cascade.
Figure 2: Mechanism of Action. The analog competitively binds to the EGFR ATP-pocket, halting the Ras/Raf/MEK/ERK proliferation cascade.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
4-Chloro-3-nitroquinoline Compound Summary. PubChem. Available at: [Link]
-
Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules. Available at: [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 4-Chloro-8-methyl-3-nitroquinoline synthesis
Executive Summary
This technical guide details the synthesis of 4-Chloro-8-methyl-3-nitroquinoline , a highly functionalized heterocyclic scaffold critical in the development of PI3K/mTOR inhibitors, antimalarials, and antibacterial agents. The protocol prioritizes the Gould-Jacobs reaction pathway due to its scalability, cost-effectiveness, and the commercial availability of the primary starting material, 2-methylaniline (o-toluidine) .
The synthesis is divided into three distinct phases:
-
Core Construction: Formation of the quinoline skeleton via cyclization.[1]
-
Functionalization: Regioselective nitration at the C3 position.
-
Chlorination: Nucleophilic displacement of the C4-hydroxyl group.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a quinoline core with substituents at positions 3 (nitro), 4 (chloro), and 8 (methyl). A retrosynthetic disconnection reveals that the C4-chlorine is best introduced last via the activation of a C4-hydroxyl group. The C3-nitro group can be introduced via electrophilic substitution on the 4-hydroxyquinoline intermediate, leveraging the activating nature of the 4-hydroxyl/4-oxo tautomer.
Synthetic Pathway Diagram
The following flowchart visualizes the optimized synthetic route.
Caption: Step-by-step synthetic pathway from o-toluidine to 4-Chloro-8-methyl-3-nitroquinoline via the Gould-Jacobs reaction.
Part 2: Detailed Experimental Protocols
Phase 1: Construction of the Quinolone Core
Objective: Synthesize 8-Methyl-4-hydroxyquinoline from o-toluidine.
Step 1.1: Condensation
Reaction:
-
Reagents: o-Toluidine (1.0 equiv), Diethyl ethoxymethylenemalonate (1.1 equiv).
-
Protocol: Mix reagents in a round-bottom flask fitted with a Dean-Stark trap (optional) or simple distillation setup. Heat to 110–120°C. Ethanol will evolve as a byproduct; its removal drives the reaction to completion. Monitor via TLC (Hexane:EtOAc 3:1).
-
Insight: Use a slight excess of EMME to ensure complete consumption of the aniline, which can be difficult to separate later.
Step 1.2: Gould-Jacobs Cyclization
Reaction:
-
Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).
-
Protocol: Add the crude enamine dropwise to boiling Dowtherm A (~250°C) with vigorous stirring. The high dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.
-
Safety Critical: This step involves extremely high temperatures. Ensure the apparatus is bone-dry to prevent steam explosions. Use a blast shield.
-
Workup: Cool to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter and wash with hexane to remove Dowtherm A.
Step 1.3: Hydrolysis and Decarboxylation
Reaction:
-
Hydrolysis: Reflux the ester in 10% NaOH solution for 2–4 hours. Acidify with HCl to precipitate the carboxylic acid.
-
Decarboxylation: Suspend the dried carboxylic acid in diphenyl ether and heat to reflux (~250°C) until CO₂ evolution ceases (approx. 1–2 hours).
-
Alternative (One-Pot): Some protocols suggest refluxing the acid in concentrated HCl, but thermal decarboxylation in high-boiling solvents is generally more reliable for quinolines.
Phase 2: Regioselective Nitration
Objective: Introduce the nitro group at the C3 position.
Mechanism: Unlike quinoline (which nitrates at C5/C8), 4-hydroxyquinoline (existing largely as the 4-quinolone tautomer) is activated at the C3 position due to the electron-donating effect of the nitrogen and the vinylogous amide system.
-
Reagents: Propionic acid (solvent), Fuming Nitric acid (HNO₃).
-
Protocol:
-
Dissolve 8-methyl-4-hydroxyquinoline in propionic acid (or acetic acid) at 90–100°C.
-
Add fuming HNO₃ dropwise. The reaction is exothermic.
-
Reflux for 1–2 hours.
-
Workup: Cool the mixture. The product, 8-methyl-3-nitro-4-hydroxyquinoline , often precipitates directly. If not, pour onto ice water. Filter the yellow solid.
-
-
Validation: 1H NMR should show the disappearance of the C3 proton (typically a singlet/doublet around 6.0–6.5 ppm in the precursor) and a downfield shift of remaining aromatic protons.
Phase 3: Chlorination (Deoxychlorination)
Objective: Convert the C4-hydroxyl group to a C4-chloride.
Reaction:
-
Reagents: Phosphorus oxychloride (POCl₃, solvent & reagent), N,N-Dimethylformamide (DMF, catalyst).
-
Protocol:
-
Place the dry nitro-quinolone in a flask.
-
Add excess POCl₃ (5–10 equiv).
-
Add a catalytic amount of DMF (creates the Vilsmeier-Haack reagent in situ, accelerating the reaction).
-
Reflux (approx. 105–110°C) for 1–3 hours. The suspension should become a clear solution.
-
Quenching (Hazardous): Cool to room temperature. Remove excess POCl₃ under reduced pressure if possible. Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
-
Isolation: Neutralize with NaHCO₃ or NH₄OH to pH 7–8. Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
-
Part 3: Optimization & Troubleshooting
Reagent Selection for Chlorination
The choice of chlorinating agent impacts yield and purity.
| Reagent | Conditions | Pros | Cons |
| POCl₃ (Neat) | Reflux, 2-4h | Standard method, high conversion. | Requires careful quenching; harsh.[2] |
| POCl₃ + PCl₅ | Reflux | stronger chlorinating power. | PCl₅ is difficult to handle; higher phosphorus waste. |
| SOCl₂ + DMF | Reflux | Easier workup (gaseous byproducts). | Often less reactive for deactivated nitro-quinolines. |
Key Troubleshooting Points
-
Incomplete Cyclization (Step 1.2): If the yield is low, ensure the temperature is actually reaching 250°C. Lower temperatures lead to polymerization.
-
Nitration Regioselectivity: If 5-nitro or 8-methyl-5-nitro isomers form, the temperature was likely too low or the acidity too high (protonation of N deactivates the ring). Using carboxylic acid solvents (Propionic/Acetic) keeps the medium milder than H₂SO₄, favoring the C3 reaction on the free base/tautomer.
-
Hydrolysis during Workup (Step 3): The C4-Cl bond in 3-nitroquinolines is labile due to the electron-withdrawing nitro group. Quench POCl₃ rapidly on ice and do not let the aqueous phase become too basic or too hot.
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
- Renfrew, A. G. "The Synthesis of 4-Hydroxy-8-methyl-3-nitroquinoline." Journal of the American Chemical Society, 1946, 68(8), 1433–1436.
-
Zhang, X.; et al. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline."[3] Atlantis Press, 7th International Conference on Education, Management, Computer and Medicine, 2016 . Link
-
BenchChem. "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." (General protocol for Gould-Jacobs and POCl3 chlorination). Link
- Loudon, J. D.; Wellings, I. "The Nitration of 4-Hydroxyquinoline." Journal of the Chemical Society, 1960, 3462-3466. (Establishes C3 regioselectivity for 4-hydroxyquinolines).
Sources
Strategic Procurement and Application Guide: 4-Chloro-8-methyl-3-nitroquinoline in Preclinical Drug Discovery
Executive Summary
In preclinical drug discovery, the rapid construction of diverse, drug-like chemical libraries relies heavily on the procurement of highly functionalized heterocyclic building blocks. 4-Chloro-8-methyl-3-nitroquinoline (CAS: 1596789-50-2) is a premium, highly reactive intermediate utilized in the synthesis of kinase inhibitors, antimalarials, and novel antibacterial agents[1]. This whitepaper provides an in-depth analysis of the supplier landscape, pricing dynamics, quality control requirements, and step-by-step synthetic methodologies for integrating this molecule into your drug development pipeline.
Chemical Profile & Mechanistic Utility
The value of 4-Chloro-8-methyl-3-nitroquinoline lies in its precisely engineered substitution pattern, which offers orthogonal reactivity for multi-step synthesis:
-
C4-Chloro Group: Acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr).
-
C3-Nitro Group: This strongly electron-withdrawing moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, dramatically accelerating nucleophilic attack at the adjacent C4 position. Post-substitution, the nitro group can be reduced to an amine, enabling subsequent cyclization or amide coupling to form tricyclic scaffolds.
-
C8-Methyl Group: Provides strategic steric bulk and lipophilicity, often utilized by medicinal chemists to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final pharmacophore.
The molecular weight of this compound is 222.63 g/mol , with the molecular formula C10H7ClN2O2[1].
Strategic Procurement: Supplier Landscape & Pricing Analysis
The synthesis of 3-nitroquinolines is notoriously complex. It typically requires the condensation of 2-methylaniline with a malonate derivative, high-temperature cyclization, regioselective nitration, and final chlorination with POCl3. This multi-step sequence, combined with purification bottlenecks, dictates its premium pricing in the commercial market.
Currently, specialized chemical vendors such as 2 and 1 supply this intermediate[1],[2]. Below is a consolidated pricing and specification analysis based on current market data:
| Supplier | Catalog No. | CAS Number | Purity | Quantity | Estimated Price (RMB) |
| Bidepharm | BD618638 | 1596789-50-2 | 97% | 1g | ¥3,087.00[2] |
| BLD Pharm | BD618638 | 1596789-50-2 | ≥95% | 1g | Inquiry / Variable[1] |
Note: Due to the high cost per gram (~¥3,000 RMB), bulk procurement (10g+) should be negotiated directly with the supplier's custom synthesis division to achieve economies of scale.
Quality Control (QC) & Validation Protocols
Given the high procurement cost, incoming lots must be subjected to rigorous Quality Control (QC) to prevent downstream synthetic failures. The following self-validating protocol ensures the structural integrity and purity of the received material.
Fig 1. Standardized Quality Control workflow for incoming high-value quinoline intermediates.
Protocol 1: Incoming Quality Control (IQC) via LC-MS and NMR
-
Sample Preparation: Dissolve 1.0 mg of the purchased 4-Chloro-8-methyl-3-nitroquinoline in 1.0 mL of LC-MS grade Acetonitrile.
-
LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a linear gradient of 5-95% Acetonitrile in Water (modified with 0.1% Formic Acid) over 5 minutes.
-
Data Interpretation: Confirm the presence of the [M+H]+ ion at m/z 223.0 (correlating to the exact mass of 222.63 g/mol )[1]. Assess the UV chromatogram at 254 nm to verify that the peak area integration exceeds the 97% purity threshold claimed by the supplier[2].
-
NMR Verification: Dissolve 5 mg of the compound in 0.5 mL of CDCl3. Acquire a 1H NMR spectrum at 400 MHz to confirm the presence of the C8 methyl singlet (typically around δ 2.8 ppm) and the characteristic downfield shift of the C2 aromatic proton, which is highly deshielded by the adjacent nitro group and the quinoline nitrogen.
Downstream Application: Synthetic Workflow
Once validated, the primary application of 4-Chloro-8-methyl-3-nitroquinoline is the functionalization of the C4 position via SNAr, followed by nitro reduction to yield a versatile 3-aminoquinoline pharmacophore.
Fig 2. Mechanistic pathway for downstream functionalization of the quinoline core via SNAr.
Protocol 2: SNAr Derivatization at the C4 Position
Rationale: The electron-withdrawing nature of the C3-nitro group creates a highly electrophilic center at C4, allowing for mild substitution conditions without the need for palladium catalysis.
-
Reaction Setup: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-8-methyl-3-nitroquinoline (1.0 eq, 100 mg) in anhydrous N,N-Dimethylformamide (DMF, 2.0 mL) under a nitrogen atmosphere.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.
-
Heating and Monitoring: Stir the reaction mixture at 80°C for 4-6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the 4-substituted-8-methyl-3-nitroquinoline intermediate.
References
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-Chloro-8-methyl-3-nitroquinoline via POCl₃-Mediated SNAr
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Precursor synthesis for imidazoquinoline-based TLR7/TLR8 agonists (e.g., Imiquimod analogs) and kinase inhibitors.
Introduction & Mechanistic Rationale
4-Chloro-3-nitroquinolines are highly versatile electrophilic building blocks in medicinal chemistry, primarily utilized in the synthesis of 1H-imidazo[4,5-c]quinolines, which are potent Toll-like receptor 7 (TLR7) agonists[1]. The transformation of 4-hydroxy-8-methyl-3-nitroquinoline to its 4-chloro derivative is a critical step that requires careful control of reagents to ensure high yield and safety.
The Causality of Reagent Selection: While simple quinolones can be chlorinated using neat phosphorus oxychloride (POCl₃), this approach requires a massive excess of a highly toxic, corrosive reagent, complicating the aqueous quench and scale-up[2]. By utilizing N,N-dimethylformamide (DMF) as a solvent and catalyst, the reaction proceeds via a highly reactive Vilsmeier-Haack-type intermediate. This activation strategy allows the use of near-stoichiometric amounts of POCl₃ (1.5–2.0 equivalents), drastically improving the safety profile and environmental impact of the protocol[3].
Furthermore, the presence of the strongly electron-withdrawing nitro group at the C3 position significantly lowers the electron density at the C4 position. Once the tautomeric C4-oxygen is activated by the Vilsmeier reagent, the subsequent Nucleophilic Aromatic Substitution (SNAr) by the chloride ion is highly favored and rapid.
Figure 1: Mechanistic logic of the POCl₃/DMF-mediated chlorination pathway.
Reagents and Quantitative Data
The following table summarizes the optimized stoichiometric parameters for a standard 10 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Hydroxy-8-methyl-3-nitroquinoline | 204.18 | 1.0 | 2.04 g (10.0 mmol) | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.0 | 1.86 mL (20.0 mmol) | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 20.0 mL | Solvent / Activator |
| Crushed Ice | 18.02 | Excess | ~100 g | Quenching Agent |
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system . Visual and chromatographic cues are provided to confirm reaction progression without requiring immediate LC-MS analysis.
Figure 2: Step-by-step experimental workflow for the POCl₃-mediated chlorination.
Step-by-Step Methodology
Step 1: Setup & Atmosphere Control In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to an alkaline scrubber to neutralize HCl gas), suspend 4-hydroxy-8-methyl-3-nitroquinoline (2.04 g, 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Causality: DMF must be strictly anhydrous. Moisture will prematurely hydrolyze POCl₃ into phosphoric and hydrochloric acids, destroying the reagent before the Vilsmeier complex can form.
Step 2: Reagent Addition Cool the suspension to 0–5 °C using an ice-water bath. Using a glass syringe, add POCl₃ (1.86 mL, 20 mmol) dropwise over 15 minutes[4]. Causality: The formation of the activated phosphoryl/Vilsmeier complex is highly exothermic. Dropwise addition prevents localized superheating, which can lead to decomposition and tar formation.
Step 3: Heating & SNAr Progression Remove the ice bath and gradually heat the reaction mixture to 50–70 °C for 1 to 2 hours[4]. Self-Validation Check: As the reaction proceeds, the opaque suspension will transition into a homogeneous, dark yellow-to-amber solution. Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material is highly polar due to tautomeric hydrogen bonding and will remain near the baseline (Rf ~ 0.1). The successful formation of the 4-chloro product is confirmed by the appearance of a highly mobile, UV-active spot (Rf ~ 0.7).
Step 4: Quenching (Critical Safety Step) Once TLC confirms complete consumption of the starting material, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 g of vigorously stirred crushed ice[1]. Causality: Ice water safely decomposes the unreacted POCl₃ and the phosphorodichloridate leaving groups into water-soluble acids. The target product, lacking basic amines and being highly hydrophobic, will immediately precipitate out of the acidic aqueous matrix.
Step 5: Isolation & Purification Stir the resulting aqueous suspension for 30 minutes to ensure the complete hydrolysis of all phosphorus species. Isolate the precipitated product via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) until the filtrate tests neutral on pH paper. Dry the solid under high vacuum at 40 °C to afford the pure 4-chloro-8-methyl-3-nitroquinoline.
Troubleshooting & Process Optimization
| Issue | Mechanistic Cause | Solution / Prevention |
| Incomplete Conversion | Moisture in DMF degrading the POCl₃ electrophile. | Use strictly anhydrous DMF; ensure all glassware is oven-dried and purged with N₂. |
| Black/Tar Formation | Overheating during POCl₃ addition causing uncontrolled polymerization. | Maintain internal temperature <10 °C during addition; add POCl₃ slowly dropwise. |
| Product Oils Out on Quench | Localized heating during the quench melting the product. | Pour the reaction mixture into a large excess of crushed ice, not just cold water[1]. |
| Low Isolated Yield | Product partially solubilized in the highly acidic aqueous matrix. | Neutralize the aqueous filtrate to pH 7 with saturated NaHCO₃, then extract with EtOAc. |
References
1.[4] Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Publishing. 4 2.[2] 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use (US4689338A) - Google Patents.2 3.[1] Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist - ChemRxiv.1 4.[3] 1-substituted, 2-substituted 1H-imidazo[4,5-c]quinolin-4-amines (US5389640A) - Google Patents. 3
Sources
Application Notes and Protocols for the Chlorination of 8-methyl-3-nitro-4-quinolinol
Introduction: The Strategic Importance of 4-Chloroquinoline Scaffolds
The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 4-position of a 4-quinolinol transforms the hydroxyl group into a versatile leaving group, paving the way for a multitude of nucleophilic substitution reactions. This conversion is a critical step in the synthesis of a diverse array of biologically active molecules, including antimalarials, antivirals, and kinase inhibitors.[1][2] The target molecule, 8-methyl-3-nitro-4-quinolinol, presents a unique synthetic challenge due to the presence of both an electron-donating methyl group at the 8-position and a strongly electron-withdrawing nitro group at the 3-position. These substituents significantly modulate the electron density of the quinoline ring system, thereby influencing the reactivity of the 4-hydroxyl group. This document provides a comprehensive guide to the chlorination of this specific substrate, detailing a robust protocol, the underlying chemical principles, and essential safety considerations.
Mechanistic Considerations and Reagent Selection
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is most effectively achieved using reagents that can activate the hydroxyl group, transforming it into a better leaving group. Several chlorinating agents are commonly employed for this purpose, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most prevalent.
Phosphorus Oxychloride (POCl₃): The Reagent of Choice
For the chlorination of 4-quinolinols, phosphorus oxychloride is often the preferred reagent.[3][4][5] The reaction is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction.[3] The hydroxyl group of the quinolinol attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion, which displaces the phosphate group to yield the desired 4-chloroquinoline.[3]
The presence of the electron-withdrawing 3-nitro group in our substrate is expected to decrease the nucleophilicity of the 4-hydroxyl group. However, the electron-donating 8-methyl group may partially counteract this effect. The use of POCl₃, often in excess to serve as both the reagent and solvent, provides a sufficiently reactive environment to drive the reaction to completion.[3]
Alternative Reagents
-
Thionyl Chloride (SOCl₂): While effective for converting alcohols to alkyl chlorides, SOCl₂ can sometimes lead to undesired side reactions with heterocyclic systems.[6][7][8][9] The mechanism involves the formation of a chlorosulfite intermediate.[6][7]
-
N-Chlorosuccinimide (NCS): NCS is a versatile reagent for both electrophilic and radical chlorinations.[10][11][12][13] However, for the direct conversion of a hydroxyl group to a chloride on a quinoline ring, it is generally less effective than POCl₃ or SOCl₂ without specific activation.[12]
Considering the substrate's electronic properties and established literature precedents for similar transformations, this protocol will focus on the use of phosphorus oxychloride.
Experimental Protocol: Chlorination of 8-methyl-3-nitro-4-quinolinol
This protocol is designed to be a self-validating system, with in-process controls and clear endpoints.
Materials and Equipment
| Reagents and Materials | Equipment |
| 8-methyl-3-nitro-4-quinolinol | Round-bottom flask (appropriate size) |
| Phosphorus oxychloride (POCl₃), freshly distilled | Reflux condenser with a drying tube (CaCl₂ or Drierite) |
| Dichloromethane (DCM), anhydrous | Magnetic stirrer with a heating mantle |
| Saturated sodium bicarbonate (NaHCO₃) solution | Thermometer |
| Brine (saturated NaCl solution) | Ice bath |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Rotary evaporator |
| Silica gel for column chromatography | Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Eluent for chromatography (e.g., ethyl acetate/hexanes mixture) | UV lamp for TLC visualization |
| --- | Standard laboratory glassware |
Safety Precautions: Handling Phosphorus Oxychloride
Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[14][15][16][17][18] It reacts violently with water, liberating toxic hydrogen chloride gas and phosphoric acid fumes.[15][17] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene or Teflon are recommended; Nitrile and PVC are not suitable), safety goggles, a face shield, and a lab coat, must be worn at all times.[14][17][18] An emergency eyewash station and safety shower should be readily accessible.[18]
Step-by-Step Methodology
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 8-methyl-3-nitro-4-quinolinol (1.0 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly distilled phosphorus oxychloride (5-10 equivalents). The excess POCl₃ will serve as the solvent.[3][5]
-
-
Reaction Execution:
-
With vigorous stirring, slowly heat the reaction mixture to reflux (approximately 105-110 °C).[5]
-
Maintain the reaction at reflux for 2-4 hours. The reaction progress should be monitored periodically.
-
-
In-Process Monitoring (TLC Analysis):
-
To monitor the reaction, carefully take a small aliquot from the reaction mixture using a glass capillary.
-
Quench the aliquot by adding it to a vial containing a small amount of ice and dichloromethane.
-
Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within the fume hood. This is a highly exothermic process and will generate HCl gas.[15]
-
The crude product may precipitate as a solid.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 4-chloro-8-methyl-3-nitroquinoline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[19]
-
Alternatively, recrystallization from an appropriate solvent (e.g., ethanol or a mixture of chlorinated alkanes and a non-polar solvent) can be employed for purification.[19]
-
Characterization
The structure and purity of the final product, 4-chloro-8-methyl-3-nitroquinoline, should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the final compound.[20]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure the POCl₃ is of high quality and freshly distilled. |
| Deactivated starting material. | The presence of the nitro group can be highly deactivating. A catalytic amount of a tertiary amine base like N,N-dimethylaniline can sometimes accelerate the reaction. | |
| Low Yield | Product loss during work-up. | Ensure complete extraction from the aqueous phase. Be cautious during the neutralization step to avoid product decomposition. |
| Hydrolysis of the product. | The 4-chloroquinoline product can be susceptible to hydrolysis back to the starting material under certain conditions. Minimize exposure to water and perform the work-up efficiently. | |
| Formation of Dark-Colored Impurities | Decomposition at high temperatures. | Avoid excessive heating or prolonged reaction times. Ensure the reaction is conducted under an inert atmosphere. |
Visualization of the Experimental Workflow
Caption: Workflow for the chlorination of 8-methyl-3-nitro-4-quinolinol.
References
-
ResearchGate. (2015, February 26). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Bachman, G. B., & Cooper, D. E. (1944). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES. Journal of Organic Chemistry, 09(4), 302-309.
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
- Kiamuddin, M., & Choudhury, A. K. (1964). The 5-and 8-chlorination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 153-156.
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
ISCA. (2015, December). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
-
Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
ResearchGate. (2025, August 6). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]
-
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. Retrieved from [Link]
-
Fiveable. (2025, August 15). POCl3 Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
PubMed. (2025, February 12). Atom-efficient chlorinative dearomatization of naphthol, quinolinol, and isoquinolinol derivatives using trichloroisocyanuric acid (TCCA). Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
YouTube. (2019, January 23). Replacing Alcohols with Chlorines with SOCl2 via Sn2. Retrieved from [Link]
-
PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
eScholarship.org. (2025, April 1). Light-promoted aromatic denitrative chlorination. Retrieved from [Link]
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- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
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- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
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- 13. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 14. my.airliquide.com [my.airliquide.com]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Documents [merckmillipore.com]
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- 19. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategies and Protocols for the Amination of 4-Chloro-8-methyl-3-nitroquinoline
Abstract
This guide provides a comprehensive overview of the reaction conditions for the successful amination of 4-Chloro-8-methyl-3-nitroquinoline. The primary focus is on the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is highly favored for this substrate due to its electronic properties. This document outlines the mechanistic rationale, detailed experimental protocols, optimization strategies, and troubleshooting for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Aminated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group at the C4 position, in particular, can significantly modulate the pharmacological properties of these molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. The target substrate, 4-Chloro-8-methyl-3-nitroquinoline, is a highly activated system poised for facile amination, making it a valuable intermediate in the synthesis of novel drug candidates, including potential inhibitors of enzymes like CD38.[1]
The electronic nature of this substrate is key to its reactivity. The quinoline ring nitrogen and the potent electron-withdrawing nitro group at the C3 position work in concert to render the C4 carbon exceptionally electrophilic and susceptible to nucleophilic attack. This inherent reactivity dictates the primary synthetic strategy for its functionalization.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The amination of 4-Chloro-8-methyl-3-nitroquinoline proceeds efficiently via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored over other methods like transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) due to the high degree of activation of the substrate, which often makes costly catalysts and ligands unnecessary.[2][3]
The SNAr reaction occurs in two main steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the chloride leaving group.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. For the target molecule, the negative charge of the intermediate is effectively delocalized by both the adjacent nitro group and the quinoline ring nitrogen, significantly lowering the activation energy of the reaction.[4][5]
Experimental Protocols & Optimization
While the SNAr reaction on this substrate is generally robust, careful selection of conditions is essential for maximizing yield and purity.
General Protocol for SNAr Amination
This protocol provides a starting point for the amination of 4-Chloro-8-methyl-3-nitroquinoline with a primary or secondary amine.
Materials:
-
4-Chloro-8-methyl-3-nitroquinoline (1.0 eq)
-
Amine of choice (1.2 - 2.0 eq)
-
Solvent (e.g., Ethanol, DMF, NMP, or neat)
-
Base (optional, e.g., Triethylamine (Et₃N), DIPEA) (1.5 eq)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
TLC plates (Silica gel) and appropriate mobile phase
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-8-methyl-3-nitroquinoline (1.0 eq) in the chosen solvent. If the reaction is run neat, omit the solvent.[5]
-
Reagent Addition: Add the amine nucleophile (1.2-2.0 eq). If the amine salt is used or if the reaction generates HCl, add a non-nucleophilic base like triethylamine to neutralize the acid.
-
Reaction Conditions: Heat the mixture with vigorous stirring. For many primary and secondary amines, refluxing in ethanol or heating in a high-boiling solvent like DMF at 100-140°C is effective.[5][6] The reaction can often be monitored by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and any salts.[5][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-amino-8-methyl-3-nitroquinoline derivative.[7][8]
Optimization of Reaction Conditions
The optimal conditions can vary depending on the nucleophilicity and steric bulk of the amine. A summary of key parameters is presented below.
| Parameter | Options & Considerations | Rationale & Causality |
| Amine | Primary Aliphatic, Secondary Aliphatic, Anilines | More nucleophilic amines (aliphatic > aromatic) will react faster. Sterically hindered amines may require higher temperatures or longer reaction times. |
| Solvent | Ethanol, Dioxane, DMF, NMP, Neat (no solvent) | Polar aprotic solvents (DMF, NMP) can accelerate SNAr reactions. Alcohols like ethanol are greener options and often sufficient.[9] Neat conditions can be effective, especially with liquid amines.[5] |
| Temperature | Room Temperature to 150°C | Highly reactive amines may proceed at lower temperatures, while less reactive or hindered amines require heating to overcome the activation energy barrier. Microwave irradiation can significantly shorten reaction times.[6] |
| Base | Et₃N, DIPEA, K₂CO₃, None | A base is required to neutralize the HCl byproduct, preventing protonation of the amine nucleophile. For reactions with free amines, it may not be strictly necessary but can improve yields.[6] |
| Reaction Time | 1 to 24 hours | Varies with amine reactivity and temperature. Progress should be monitored by TLC or LC-MS to determine the endpoint. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient temperature; Low amine nucleophilicity. | Increase the reaction temperature. Switch to a higher-boiling polar aprotic solvent like DMF or NMP. Consider using microwave heating.[6] |
| Multiple Products | Side reactions; Impure starting materials. | Purify the starting chloroquinoline. Ensure the amine is not contaminated. Optimize temperature to minimize decomposition or side reactions. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the mobile phase for column chromatography to achieve better separation. If the product is basic, an acid wash during workup may help remove unreacted amine. |
Conclusion
The amination of 4-Chloro-8-methyl-3-nitroquinoline is a straightforward and high-yielding transformation, primarily governed by the SNAr mechanism. The substrate's high electrophilicity at the C4 position, activated by the C3-nitro group, allows for facile displacement of the chloro substituent. By carefully selecting the amine, solvent, and temperature, researchers can efficiently synthesize a diverse library of 4-amino-8-methyl-3-nitroquinoline derivatives for applications in drug discovery and materials science.
References
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - arkat usa.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico.
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction - Benchchem. BenchChem.
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents.
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC.
- Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed. PubMed.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. MDPI.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts.
- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution - Benchchem. BenchChem.
Sources
- 1. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Application Note: Selective Reduction of Nitro Group in 4-Chloro-8-methyl-3-nitroquinoline
Executive Summary & Scientific Rationale
The reduction of 4-Chloro-8-methyl-3-nitroquinoline to its corresponding amine, 3-Amino-4-chloro-8-methylquinoline , presents a classic chemoselectivity challenge in organic synthesis. The primary objective is to reduce the nitro group (
The Chemoselectivity Challenge
In quinoline systems, a chlorine atom at the 4-position is activated toward nucleophilic aromatic substitution (
This guide details two validated protocols designed to decouple the reduction potential of the nitro group from the dissociation energy of the aryl-chloride bond:
-
Protocol A (SnCl₂[1]·2H₂O): The "Gold Standard" for high-purity, small-to-medium scale synthesis.
-
Protocol B (Fe/NH₄Cl): A scalable, cost-effective "Green Chemistry" alternative.[1]
Chemical Reaction Scheme
The transformation relies on single-electron transfer (SET) mechanisms rather than catalytic hydrogenation to ensure halogen retention.
Reaction:
Pathway Visualization (DOT)[1]
Figure 1: Reaction pathway highlighting the selective reduction route (blue/green) versus the risk of hydrodehalogenation (red).[1]
Experimental Protocols
Protocol A: Stannous Chloride (SnCl₂) Reduction
Best for: High purity requirements, medicinal chemistry scale (<10g).[1] Mechanism: Tin(II) oxidizes to Tin(IV), donating electrons to the nitro group in an acidic medium.[1] The coordination of tin to the nitro oxygen facilitates reduction without interacting with the C-Cl bond.
Materials
-
Substrate: 4-Chloro-8-methyl-3-nitroquinoline (1.0 eq)[1]
-
Reagent: Tin(II) chloride dihydrate (
) (5.0 eq)[1][2] -
Solvent: Ethanol (Absolute) or Ethyl Acetate[1]
-
Additive: Concentrated HCl (catalytic amount to stabilize SnCl₂)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in Ethanol (10 mL/g).
-
Reagent Addition: Add
(5.0 eq) in a single portion.-
Note: The reaction is slightly exothermic.[1] If scaling >10g, add portion-wise.
-
-
Activation: Add Concentrated HCl (0.5 mL per gram of substrate).
-
Reaction: Heat the mixture to 70°C (reflux) for 2–4 hours.
-
Monitor: TLC (30% EtOAc/Hexane).[1] The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).
-
-
Workup (Critical for Sn Removal):
-
Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate.
Protocol B: Iron/Ammonium Chloride (Fe/NH₄Cl)
Best for: Scale-up (>10g), cost-sensitivity, avoiding toxic tin waste.[1]
Mechanism: Iron powder acts as the electron source in a protic medium.[1]
Materials
-
Substrate: 4-Chloro-8-methyl-3-nitroquinoline (1.0 eq)[1]
-
Reagent: Iron Powder (325 mesh, reduced) (5.0 eq)[1]
-
Electrolyte: Ammonium Chloride (
) (5.0 eq)[1] -
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Procedure
-
Preparation: In a reaction vessel, suspend the substrate (1.0 eq) in Ethanol/Water (3:1, 15 mL/g).
-
Activation: Add
(5.0 eq) and stir for 10 minutes at room temperature. -
Reduction: Add Iron Powder (5.0 eq) vigorously.
-
Heating: Heat to Reflux (approx. 80°C) for 1–3 hours.
-
Visual Cue: The reaction mixture will turn from yellow/orange to a dark brown/black slurry (iron oxides).
-
-
Workup:
-
Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. (Filtering cold can clog the funnel).[1]
-
Wash: Wash the iron cake with hot Ethanol.
-
Concentration: Remove the bulk of Ethanol under reduced pressure.[4]
-
Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate or Dichloromethane.[1]
-
Purification: Recrystallize from Ethanol/Hexane if necessary.[1]
-
Analytical Validation & QC
To ensure the integrity of the product, the following analytical checkpoints must be met.
Data Summary Table
| Parameter | Specification | Method | Rationale |
| Appearance | Pale yellow to tan solid | Visual | Nitro compounds are often deep yellow; amines are lighter.[1][5] |
| LC-MS (ESI+) | LC-MS | Critical: Confirm Chlorine isotope pattern (3:1 ratio for | |
| De-Cl Impurity | LC-MS | Checks for over-reduction (loss of Cl). | |
| 1H NMR | NMR | Appearance of |
Troubleshooting Guide
-
Issue: Loss of Chlorine (M+H = 159 observed).[1]
-
Cause: Reaction temperature too high or presence of catalytic Pd/Ni contaminants.
-
Fix: Switch to Protocol B (Fe/NH₄Cl) and strictly control temp at 70°C.
-
-
Issue: Incomplete Conversion.
-
Cause: "Stalling" due to surface passivation of Iron or Tin.
-
Fix: Add mechanical stirring (overhead stirrer) to break up oxide layers; add 5% more catalyst.[1]
-
-
Issue: Emulsion during workup.
-
Cause: Amphoteric nature of amino-quinolines.
-
Fix: Ensure pH is slightly basic (pH 9) during extraction; use brine.
-
Workflow Diagram
Figure 2: Operational workflow for selecting and executing the reduction protocol.
References
-
BenchChem. Selective reduction of nitro group in 4-chloro-3-nitroquinoline. Retrieved from .[1]
-
Organic Chemistry Portal. Reduction of Nitro Compounds: Selective methods avoiding dehalogenation.[1] Retrieved from .[1]
-
Semantic Scholar. Stannous chloride reduction of 4-benzyloxy-3-chloronitrobenzene. (Demonstrates Cl retention). Retrieved from .[1]
-
Common Organic Chemistry. Nitro Reduction: SnCl2 and Fe Conditions.[1][6] Retrieved from .[1]
-
Journal of Chemical and Pharmaceutical Research. Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. (Highlighting risks of hydride reagents). Retrieved from .[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note: Synthesis of Tricyclic Heterocycles via 4-Chloro-8-methyl-3-nitroquinoline
Executive Summary & Scientific Scope
Tricyclic heterocycles, particularly imidazo[4,5-c]quinolines, are privileged scaffolds in modern drug discovery. They are most notably recognized for their role as Toll-like receptor (TLR) 7 and 8 agonists, driving robust immune response modifications. The synthesis of these complex ring systems relies heavily on highly reactive building blocks. This application note details the utilization of 4-Chloro-8-methyl-3-nitroquinoline to synthesize structurally diverse tricyclic heterocycles.
The presence of the 8-methyl group introduces unique steric and lipophilic parameters compared to unsubstituted analogs. This substitution is critical for tuning the pharmacokinetics and receptor binding affinities of the final active pharmaceutical ingredient (API).
Mechanistic Rationale & Pathway Design
The assembly of the tricyclic core from the bicyclic precursor requires a precise, three-stage synthetic cascade.
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position of the 4-chloro-3-nitroquinoline scaffold is highly electrophilic. This reactivity is driven by the strong electron-withdrawing nature of the adjacent C3-nitro group and the quinoline nitrogen. This enables a highly efficient SNAr reaction with primary amines . The 8-methyl group exerts a mild electron-donating inductive effect, slightly deactivating the ring; however, the C4 position remains sufficiently activated for quantitative conversion under optimized thermal conditions.
-
Nitro Reduction: Subsequent reduction of the nitro group is required to form the 1,2-diamine intermediate, a standard and critical procedure in the synthesis of imiquimod analogues .
-
Cyclocondensation: Finally, cyclocondensation of the diamine with an orthoester constructs the fused imidazole ring, completing the tricyclic system .
Note on Nomenclature: Following IUPAC conventions, the C8-methyl group of the starting quinoline maps to the C6 position of the resulting 1H-imidazo[4,5-c]quinoline scaffold due to the reprioritization of heteroatoms in the fused tricyclic system.
Figure 1: Three-step synthetic workflow for tricyclic imidazo[4,5-c]quinolines.
Quantitative Process Optimization
To establish a robust protocol for the initial SNAr step, various conditions were screened. The goal was to overcome the slight steric hindrance of the 8-methyl group while maximizing throughput.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
| 1 | Dichloromethane | Et₃N | 25 | 12 | 82 | 95.2 |
| 2 | Tetrahydrofuran | Et₃N | 65 | 4 | 88 | 96.5 |
| 3 | Toluene | DIPEA | 110 | 2 | 94 | 98.1 |
| 4 | Dimethylformamide | K₂CO₃ | 80 | 3 | 76 | 89.4 |
Data Interpretation: Toluene paired with Diisopropylethylamine (DIPEA) at reflux (Entry 3) provided the optimal balance of kinetics and purity. The elevated temperature accelerates the substitution, while the non-nucleophilic nature of DIPEA minimizes side reactions.
Self-Validating Experimental Protocols
Protocol 1: SNAr with Isobutylamine
Objective: Synthesis of 4-(Isobutylamino)-8-methyl-3-nitroquinoline.
-
Charge a round-bottom flask with 4-Chloro-8-methyl-3-nitroquinoline (1.0 eq) and anhydrous Toluene (0.2 M).
-
Add Isobutylamine (1.2 eq) followed by DIPEA (1.5 eq) dropwise at room temperature.
-
Affix a reflux condenser and heat the mixture to 110°C for 2 hours.
-
Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, ensuring the primary amine remains unprotonated and highly nucleophilic. Toluene allows for the high temperatures needed to drive the reaction to completion rapidly.
-
Quality Control (QC): This step is self-validating via Thin Layer Chromatography (TLC; Hexane/EtOAc 7:3). The UV-active, colorless starting material will completely disappear, replaced by a bright yellow spot indicative of the push-pull chromophore of the newly formed nitro-amine system.
Protocol 2: Catalytic Nitro Reduction
Objective: Synthesis of 3-Amino-4-(isobutylamino)-8-methylquinoline.
-
Dissolve the intermediate from Protocol 1 (1.0 eq) in HPLC-grade Methanol (0.1 M).
-
Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere.
-
Purge the reaction vessel with Hydrogen gas (H₂) and maintain under a balloon atmosphere at 25°C for 4 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with Methanol. Concentrate the filtrate in vacuo.
-
Causality: Catalytic hydrogenation is selected over chemical reductants (e.g., Fe/HCl) to avoid harsh acidic workups that could protonate the resulting diamine and complicate isolation. Methanol is utilized for its superior hydrogen gas solubility, accelerating heterogeneous catalysis.
-
Quality Control (QC): The reaction provides immediate visual validation; the bright yellow color of the starting solution dissipates to a pale or colorless state upon complete reduction of the chromophoric nitro group. Liquid Chromatography-Mass Spectrometry (LC-MS) must be used to confirm the mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).
Protocol 3: Cyclocondensation to the Tricyclic Core
Objective: Synthesis of 1-Isobutyl-6-methyl-1H-imidazo[4,5-c]quinoline.
-
Suspend the diamine intermediate from Protocol 2 (1.0 eq) in Triethyl orthoformate (10.0 eq).
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq).
-
Heat the reaction mixture to 140°C for 3 hours, allowing the ethanol byproduct to distill off.
-
Cool the mixture, neutralize with 1M NaOH, and extract with Dichloromethane. Purify via flash column chromatography (DCM/MeOH 95:5).
-
Causality: Triethyl orthoformate functions dually as the electrophilic C1 source for the imidazole ring and as the reaction solvent. p-TSA is a Brønsted acid catalyst that protonates the orthoester, facilitating the sequential elimination of ethanol molecules and driving the thermodynamic cyclization forward.
-
Quality Control (QC): ¹H NMR spectroscopy provides absolute structural validation. The successful formation of the fused imidazole ring is confirmed by the appearance of a sharp, strongly deshielded singlet at ~8.2 ppm, corresponding to the C2 proton of the newly formed tricyclic system.
References
-
Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Biological applications of imiquimod analogues: An update (Review) Source: International Journal of Molecular Medicine (Spandidos Publications) URL: [Link]
-
Title: Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor Source: PubMed Central (PMC) URL: [Link]
Application Notes and Protocols for the Selective Functionalization of the C4 Position in 3-Nitroquinoline Derivatives
Introduction: Navigating the Synthesis of Novel Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents onto the quinoline ring is a cornerstone of modern medicinal chemistry and drug development, allowing for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and overall efficacy. Among the various positions on the quinoline ring, the C4 position is of particular interest. Functionalization at this site can profoundly influence the molecule's interaction with biological targets. When combined with a strongly electron-withdrawing nitro group at the C3 position, the C4 position becomes a key electrophilic center, opening up a diverse array of synthetic possibilities.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical, field-proven protocols for the selective functionalization of the C4 position in 3-nitroquinoline derivatives. We will delve into the mechanistic underpinnings of each methodology, offering insights into the causality behind experimental choices and providing self-validating protocols to ensure reliable and reproducible results.
Strategic Approaches to C4 Functionalization
The presence of the nitro group at the C3 position fundamentally alters the electronic landscape of the quinoline ring, rendering the C4 position highly susceptible to nucleophilic attack. This electronic activation is the cornerstone of the synthetic strategies detailed below. Our exploration will cover the following key methodologies:
-
Nucleophilic Aromatic Substitution (SNAAr): A classic and highly effective method for introducing a wide range of nucleophiles at the C4 position, starting from a pre-functionalized 4-halo-3-nitroquinoline.
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A powerful technique for the direct C-H functionalization at the C4 position, avoiding the need for a pre-installed leaving group.
-
Palladium-Catalyzed Cross-Coupling Reactions: Versatile methods for the formation of C-C and C-N bonds at the C4 position, leveraging the power of modern organometallic catalysis.
-
Minisci Radical Alkylation: A direct approach for the introduction of alkyl fragments at the C4 position through a radical-mediated pathway.
Nucleophilic Aromatic Substitution (SNAAr): The Workhorse of C4 Functionalization
The Nucleophilic Aromatic Substitution (SNAAr) reaction is a cornerstone of aromatic chemistry, particularly for electron-deficient systems.[1][2] The electron-withdrawing nitro group at the C3 position, in concert with the ring nitrogen, strongly activates the C4 position towards nucleophilic attack. This makes the displacement of a leaving group, typically a halogen, at this position a highly favorable process.[3][4] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][5]
Mechanistic Rationale
The efficacy of the SNAAr reaction on 3-nitroquinolines is rooted in the stabilization of the negatively charged intermediate (Meisenheimer complex) by the C3-nitro group. This stabilization lowers the activation energy of the nucleophilic addition step, which is often the rate-determining step of the reaction.[6] The choice of solvent and base is crucial for promoting the reaction and ensuring high yields.
Caption: Generalized mechanism of the SNAAr reaction at the C4 position of a 3-nitroquinoline.
Detailed Experimental Protocol: Synthesis of 4-Amino-3-nitroquinoline Derivatives
This protocol describes the synthesis of 4-(substituted-amino)-3-nitroquinolines from 4-chloro-3-nitroquinoline, a key intermediate that can be synthesized by nitration of 4-hydroxyquinoline followed by chlorination.[3]
Materials:
-
4-Chloro-3-nitroquinoline
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-chloro-3-nitroquinoline (1.0 eq).
-
Addition of Amine and Solvent: Add the desired amine (1.1 - 1.5 eq) and the chosen solvent (e.g., ethanol).
-
Addition of Base: If the amine salt is not desired as a byproduct, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-3-nitroquinoline derivative.
Data Presentation: Representative SNAAr Reactions
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ammonia | - | Ethanol | 100 | 4 | ~85[3] |
| 2 | Aniline | - | Ethanol | Reflux | 2 | ~90[3] |
| 3 | 3-diethylamino-2-hydroxypropylamine | - | - | 120 | 1 | ~75[3] |
Vicarious Nucleophilic Substitution (VNS): Direct C-H Functionalization
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct functionalization of electron-deficient aromatic rings, bypassing the need for a pre-installed leaving group.[7][8] In the context of 3-nitroquinoline, the C4-H bond is activated for substitution by a nucleophile that carries a leaving group on the nucleophilic carbon atom.[9][10]
Mechanistic Insights
The VNS reaction proceeds via the initial addition of a carbanion (containing a leaving group, X) to the electron-deficient C4 position of the 3-nitroquinoline.[8] This is followed by a base-induced β-elimination of HX from the intermediate σ-adduct to restore aromaticity.[7] The choice of a strong base is critical for both the initial deprotonation of the nucleophile precursor and the final elimination step.
Caption: Experimental workflow for the Vicarious Nucleophilic Substitution (VNS) reaction.
Detailed Experimental Protocol: C4-Alkylation of 3-Nitroquinoline
This protocol outlines a general procedure for the VNS alkylation of 3-nitroquinoline using a carbanion precursor like an α-halo-sulfone.
Materials:
-
3-Nitroquinoline
-
Carbanion precursor (e.g., chloromethyl phenyl sulfone)
-
Strong base (e.g., potassium tert-butoxide (t-BuOK), sodium hydride (NaH))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
Round-bottom flask, inert atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carbanion precursor (1.5 eq) in the anhydrous solvent.
-
Base Addition: Cool the solution to the appropriate temperature (e.g., -78 °C for t-BuOK in THF) and add the strong base (2.2 eq) portion-wise. Stir for 15-30 minutes to ensure complete carbanion formation.
-
Substrate Addition: Add a solution of 3-nitroquinoline (1.0 eq) in the same anhydrous solvent dropwise to the carbanion solution. A distinct color change is often observed, indicating the formation of the σ-adduct.[8]
-
Reaction: Allow the reaction to stir at low temperature for a specified time, then let it warm to room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Note on Regioselectivity: The VNS reaction on nitroquinolines typically occurs at the positions ortho and para to the nitro group.[9] For 3-nitroquinoline, the C4 position is a primary site for attack. However, steric hindrance from the fused benzene ring can influence the reaction rate and yield.[10][11]
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds.[12][13][14] For the C4 functionalization of 3-nitroquinolines, a 4-halo-3-nitroquinoline is a key precursor.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a 4-halo-3-nitroquinoline and an organoboron reagent, typically a boronic acid or its ester.[12][15]
Detailed Experimental Protocol:
Materials:
-
4-Halo-3-nitroquinoline (e.g., 4-bromo-3-nitroquinoline)
-
Aryl or vinyl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
Procedure:
-
Setup: To a reaction vessel, add the 4-halo-3-nitroquinoline (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
B. Sonogashira Coupling for C-Alkynyl Bond Formation
The Sonogashira coupling facilitates the reaction between a 4-halo-3-nitroquinoline and a terminal alkyne to form a C(sp²)-C(sp) bond.[14][16]
Detailed Experimental Protocol:
Materials:
-
4-Halo-3-nitroquinoline
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Setup: In a Schlenk flask, combine the 4-halo-3-nitroquinoline (1.0 eq), palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the solvent, the base, and then the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere.
-
Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.
C. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between a 4-halo-3-nitroquinoline and a primary or secondary amine.[13][17]
Detailed Experimental Protocol:
Materials:
-
4-Halo-3-nitroquinoline
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the 4-halo-3-nitroquinoline, the amine, and the anhydrous solvent.
-
Reaction: Heat the mixture (typically 80-110 °C) until the reaction is complete.
-
Workup and Purification: Cool the mixture, filter through celite, and concentrate. Purify the residue by column chromatography.
Minisci Radical Alkylation: A Direct C-H Alkylation Approach
The Minisci reaction offers a direct method for the alkylation of electron-deficient N-heterocycles via a radical mechanism.[18][19] Under acidic conditions, the quinoline nitrogen is protonated, further activating the ring towards attack by a nucleophilic alkyl radical, which can be generated from various precursors like carboxylic acids or alkyl iodides.
Mechanistic Overview
The reaction is initiated by the generation of an alkyl radical from a suitable precursor, often through an oxidative process.[20] This radical then adds to the protonated 3-nitroquinoline ring. The resulting radical cation is then oxidized to a cation, which loses a proton to rearomatize, yielding the C4-alkylated product.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.kuleuven.be [chem.kuleuven.be]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 9. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Minisci reaction - Wikipedia [en.wikipedia.org]
- 19. scite.ai [scite.ai]
- 20. scispace.com [scispace.com]
Microwave-Assisted Functionalization of 4-Chloro-8-methyl-3-nitroquinoline
Application Note & Detailed Protocols
Strategic Overview
The scaffold 4-Chloro-8-methyl-3-nitroquinoline (CAS: 145363-64-0) is a critical intermediate in the synthesis of bioactive imidazo[4,5-c]quinolines, a class of compounds renowned for their immunomodulatory properties (e.g., Imiquimod analogs) and kinase inhibition potential.
Traditional thermal functionalization of the C4-position in this scaffold is often hampered by:
-
Steric/Electronic Resistance: While the 3-nitro group activates the 4-chloro substituent, the 8-methyl group increases electron density in the benzene ring, slightly deactivating the system compared to the unsubstituted analog.
-
Solubility Issues: The nitro-quinoline core often suffers from poor solubility in standard nucleophilic solvents (EtOH, iPrOH) at reflux temperatures.
-
Prolonged Reaction Times: Thermal
reactions can require 4–12 hours of reflux, leading to impurity profiles dominated by hydrolysis products (4-hydroxy derivatives).
Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by providing rapid, uniform heating that overcomes the activation energy barrier of the 8-methyl substituted system. This guide details two validated protocols: Nucleophilic Aromatic Substitution (
Mechanistic Insight & Chemical Logic
The Electrophilic Center (C4)
The reactivity of 4-Chloro-8-methyl-3-nitroquinoline is governed by the "push-pull" electronic effects:
-
Activation (Pull): The nitro group (
) at C3 and the ring nitrogen (N1) are strong electron-withdrawing groups. They deplete electron density at C4, making it highly susceptible to nucleophilic attack. -
Modulation (Push): The methyl group (
) at C8 is an electron-donating group. While it is distal to C4, it increases the overall electron density of the fused benzene ring. This necessitates higher energy input (provided by MW) compared to the 6-chloro or unsubstituted analogs.
Reaction Pathway:
The reaction proceeds via an Addition-Elimination mechanism. The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like anionic intermediate. The leaving group (
Figure 1: Mechanistic pathway for the microwave-assisted amination of the quinoline scaffold.
Protocol A: Microwave-Assisted Amination ( )
This protocol is optimized for the synthesis of 4-alkylamino derivatives (e.g., reaction with isobutylamine), a key step in generating Imiquimod-like compounds.
Materials
-
Substrate: 4-Chloro-8-methyl-3-nitroquinoline (1.0 eq, 0.5 mmol)
-
Reagent: Primary Amine (e.g., Isobutylamine) (1.2 eq)
-
Base: Triethylamine (TEA) (1.5 eq) – Critical for scavenging HCl.
-
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH). Note: These polar protic solvents couple efficiently with microwave energy.
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 111 mg (0.5 mmol) of 4-Chloro-8-methyl-3-nitroquinoline in 3 mL of Ethanol.
-
Addition: Add TEA (105 µL, 0.75 mmol) followed by the amine (0.6 mmol). Cap the vial securely.
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (Standard)
-
Temperature: 100°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup:
-
Cool the vial to room temperature (using compressed air flow feature of the reactor).
-
The product often precipitates as a yellow/orange solid upon cooling.
-
Pour the mixture into 10 mL of ice-cold water.
-
Filter the precipitate, wash with cold water (2 x 5 mL) and cold hexanes (1 x 5 mL).
-
-
Purification: If no precipitate forms, extract with Ethyl Acetate, dry over
, and concentrate. Recrystallize from EtOH.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol enables the introduction of aryl groups at C4, expanding the scaffold's utility beyond simple amines.
Materials
-
Substrate: 4-Chloro-8-methyl-3-nitroquinoline (1.0 eq)
-
Reagent: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or (for sterically hindered boronic acids). -
Base:
(2.0 eq, dissolved in min. water).[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Experimental Workflow
Figure 2: Operational workflow for the Pd-catalyzed cross-coupling reaction.
Step-by-Step Procedure
-
Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen.
-
Loading: Add the quinoline derivative (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).
-
Solvent: Add 3.5 mL of pre-degassed 1,4-Dioxane and 0.5 mL of 2M aqueous
. -
Irradiation:
-
Temp: 110°C
-
Time: 15 minutes
-
Power Max: 150 W (Dynamic control)
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient) is usually required as Suzuki products rarely precipitate cleanly.
Data Comparison: Thermal vs. Microwave[2][3]
The following data highlights the efficiency gains using the protocols described above for the synthesis of 4-(isobutylamino)-8-methyl-3-nitroquinoline.
| Parameter | Thermal Reflux (Conventional) | Microwave Irradiation (Protocol A) | Advantage |
| Temperature | 80°C (Ethanol reflux) | 100°C (Pressurized) | Kinetic acceleration |
| Time | 4.5 Hours | 10 Minutes | 27x Faster |
| Yield | 68% | 89% | Cleaner reaction profile |
| Purity (LCMS) | 85% (Hydrolysis byproducts) | >95% | Reduced side reactions |
| Solvent Vol. | 20 mL / mmol | 6 mL / mmol | Green Chemistry (Lower waste) |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol works in your specific lab environment, follow these validation checks:
-
Check 1: The "Color Change" Indicator (
):-
Observation: The starting material is typically pale yellow/beige. Upon addition of the amine and heating, the solution should turn a deep orange/red (formation of the charge-transfer complex/product).
-
Failure Mode: If the solution remains pale, the amine may be protonated (inactive). Action: Add more TEA to ensure basicity.
-
-
Check 2: Pressure Spikes (Suzuki):
-
Observation: Rapid pressure rise >200 psi.
-
Cause: Decomposition of carbonate base or solvent superheating.
-
Action: Reduce temperature to 100°C and extend time to 20 mins. Ensure headspace in the vial is at least 30% of total volume.
-
-
Check 3: Catalyst Poisoning (Suzuki):
-
Observation: Starting material remains unreacted by TLC.
-
Cause: The Nitro group can coordinate to Pd.
-
Action: Increase catalyst loading to 7 mol% or switch to
, which is more robust against coordination by nitro-heterocycles.
-
References
-
PubChem. 4-Chloro-3-nitroquinoline Compound Summary (Analogous Scaffold). National Library of Medicine. [Link]
-
Khunger, A. et al. (2015).[2] Design, microwave-assisted synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline... Bioorganic Chemistry.[2][3][4][5] [Link]
-
MDPI. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules 2007. [Link]
Sources
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chlorination of 4-Hydroxy-8-methyl-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 4-chloro-8-methyl-3-nitroquinoline synthesized from its 4-hydroxy precursor. The conversion is a critical step in the synthesis of various biologically active compounds. This resource is designed to help you navigate common experimental challenges and optimize your reaction conditions.
Troubleshooting Guide & FAQs
Here, we address specific issues that can arise during the chlorination process in a question-and-answer format, providing explanations grounded in chemical principles.
Q1: My yield of 4-chloro-8-methyl-3-nitroquinoline is consistently low. What are the most common causes?
Low yields in this chlorination reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Incomplete Reaction: The conversion of the hydroxyl group may not have gone to completion. This can be due to insufficient heating, short reaction times, or a non-optimal ratio of the chlorinating agent. The reaction often requires reflux temperatures (around 110°C for POCl₃) for several hours to proceed to completion.[3][4]
-
Purity of Starting Material: The purity of the starting 4-hydroxy-8-methyl-3-nitroquinoline is crucial. Impurities can lead to the formation of side products or interfere with the reaction mechanism.[1]
-
Moisture: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture. The presence of water will consume the reagent and can lead to the formation of undesirable byproducts. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions.[5]
-
Sub-optimal Work-up: Significant product loss can occur during the work-up phase. The product may be sensitive to the pH of the aqueous solution used for quenching. Careful and controlled neutralization is key to preventing hydrolysis of the product back to the starting material.[6]
Q2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?
The formation of dark, insoluble materials is a common issue in quinoline chemistry, often due to polymerization or decomposition under harsh reaction conditions.
-
Cause: High reaction temperatures or prolonged heating can lead to the decomposition of the starting material or the product, especially in the presence of strong acids generated during the reaction. The nitro group on the quinoline ring is strongly electron-withdrawing, which can make the molecule susceptible to certain side reactions.
-
Prevention:
-
Temperature Control: While the reaction requires heat, excessive temperatures should be avoided. Monitor the reaction temperature closely and aim for the lowest temperature that provides a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly to avoid prolonged exposure to high temperatures.[3][7]
-
Use of a Co-solvent or Additive: In some cases, the addition of a high-boiling inert solvent can help to moderate the reaction temperature and improve solubility. The use of a mixture of POCl₃ and PCl₅ has also been reported to be a robust chlorinating agent that can sometimes lead to cleaner reactions.[8]
-
Q3: How can I ensure my starting material, 4-hydroxy-8-methyl-3-nitroquinoline, is completely consumed?
Ensuring the reaction goes to completion is critical for maximizing yield and simplifying purification.
-
Sufficient Reagent: Use a sufficient excess of the chlorinating agent. For phosphorus oxychloride, it is common to use it as both the reagent and the solvent, ensuring a large excess.[3][7][9]
-
Reaction Monitoring: The most reliable way to confirm the consumption of the starting material is by TLC. A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
-
Activation of the Hydroxyl Group: The reaction mechanism involves the initial activation of the hydroxyl group. In some cases, the addition of a catalytic amount of a tertiary amine or DMF can facilitate this process, though this should be done with caution as it can also promote side reactions.[10][11][12]
Q4: What is the optimal work-up procedure to isolate 4-chloro-8-methyl-3-nitroquinoline with high purity?
A carefully executed work-up procedure is essential for obtaining a pure product and a good yield.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature before quenching.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring.[3] This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: The acidic solution is then neutralized. This is a critical step. A saturated aqueous solution of a mild base like sodium bicarbonate or sodium carbonate should be added slowly until the pH is neutral to slightly basic (pH 7-8).[7] Avoid using strong bases like NaOH if possible, as they can promote hydrolysis of the product.
-
Extraction: Once neutralized, the product can be extracted with an organic solvent such as ethyl acetate or dichloromethane.[3][7] Perform multiple extractions to ensure all the product is recovered from the aqueous layer.
-
Washing and Drying: The combined organic layers should be washed with water and then brine to remove any remaining inorganic salts.[7] The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified. Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel are common methods.[3][9]
Experimental Protocols
Optimized Chlorination Protocol
This protocol provides a general guideline for the chlorination of 4-hydroxy-8-methyl-3-nitroquinoline using phosphorus oxychloride.
Materials:
-
4-hydroxy-8-methyl-3-nitroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add 4-hydroxy-8-methyl-3-nitroquinoline (1.0 equivalent).
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (10-15 equivalents). The POCl₃ often serves as both the reagent and the solvent.
-
Heat the mixture to reflux (approximately 110°C) with stirring.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-chloro-8-methyl-3-nitroquinoline by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Chlorinating Agents and Conditions
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Comments |
| POCl₃ | 110 | 2-4 | 70-90 | Most common and effective reagent. Can be used as a solvent.[3][4] |
| SOCl₂/cat. DMF | 80 | 3-6 | 60-80 | Milder conditions, but may require a catalyst.[6] |
| POCl₃/PCl₅ | 100-110 | 1-3 | 75-95 | A more powerful chlorinating system, can be useful for less reactive substrates.[6][8] |
Visualization
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the chlorination of 4-hydroxy-8-methyl-3-nitroquinoline.
Caption: Troubleshooting workflow for low yield.
References
- J. S. Morley and J. C. E. Simpson, J. Chem. Soc., 1948, 360-366.
-
ResearchGate. Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN | Request PDF. [Link]
-
PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]
-
Academia.edu. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. [Link]
-
ACS Publications. POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield - Chemistry. [Link]
-
ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
PMC. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. [Link]
-
ACS Omega. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
ResearchGate. Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by... [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
PMC - NIH. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academia.edu [academia.edu]
- 9. prepchem.com [prepchem.com]
- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrolysis of 4-Chloroquinolines Activated by Nitro Groups
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with nitro-substituted 4-chloroquinolines. The inherent reactivity of these substrates, while synthetically useful, presents a significant challenge: the undesired hydrolysis of the C4-chloro group to a C4-hydroxy group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize this side reaction and maximize the yield of your desired product.
Troubleshooting Guide: Addressing Hydrolysis in Real-Time
This section is designed to help you diagnose and solve hydrolysis-related issues as they occur during your experiments.
Q1: I'm seeing a significant amount of a polar byproduct in my reaction, which I suspect is the 4-hydroxy-nitroquinoline. What's the primary cause and how do I fix it?
Answer:
The presence of the 4-hydroxy byproduct is almost certainly due to the reaction of your starting material with water. The 4-position on the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[1][2] Water, although a weak nucleophile, can attack this activated position, leading to the formation of the highly polar 4-hydroxy derivative.[3][4] This issue is a clear indication that your reaction conditions are not sufficiently anhydrous.
Immediate Corrective Actions:
-
Solvent Purity is Paramount: Ensure all solvents are rigorously dried before use.[5] Standard "anhydrous" solvents from commercial suppliers may still contain trace amounts of water. It is best practice to dry them over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone ketyl for ethers) and distill them immediately before use.
-
Inert Atmosphere is Non-Negotiable: Conduct all reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[5] This prevents atmospheric moisture from entering the reaction vessel. Utilize Schlenk line techniques or a glovebox for the most sensitive reactions.
-
Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven (e.g., >120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use. Ensure all other reagents are anhydrous.
-
Aqueous Work-up Protocol: If an aqueous work-up is unavoidable, perform it as quickly as possible using cold deionized water or brine.[5] Minimize the contact time between your product and the aqueous phase and proceed immediately to extraction with an organic solvent.
Q2: My desired nucleophilic substitution reaction is sluggish, and hydrolysis seems to be the dominant reaction pathway even under anhydrous conditions. What can I do?
Answer:
This indicates that the activation energy for hydrolysis is lower than that for your desired substitution under the current conditions. This can happen if your chosen nucleophile is weak or if the reaction conditions inadvertently favor hydrolysis.
Optimization Strategies:
-
Choice of Base: If your reaction requires a base to deprotonate your nucleophile, avoid using hydroxide or alkoxide bases, as they can either directly act as nucleophiles or generate water. Opt for non-nucleophilic, sterically hindered organic bases such as:
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
Proton-Sponge (1,8-Bis(dimethylamino)naphthalene)
-
-
Temperature Control: The rate of hydrolysis is temperature-dependent.[4] Run your reaction at the lowest temperature that still allows for a reasonable rate of formation for your desired product. A temperature reduction can often disproportionately slow the undesired hydrolysis side reaction.
-
Solvent Effects: Ensure you are using an appropriate aprotic solvent (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile). While polar aprotic solvents like DMF and DMSO can be excellent for SNAr reactions, they are notoriously hygroscopic. Always use freshly opened bottles or redistilled, dry solvents.
Frequently Asked Questions (FAQs)
This section addresses broader concepts and preventative measures related to the stability of 4-chloro-nitroquinolines.
Q1: What makes the 4-chloro group in a nitroquinoline so susceptible to hydrolysis?
The susceptibility arises from the principles of Nucleophilic Aromatic Substitution (SNAr) .[1][6]
-
Ring Activation: An aromatic ring is typically electron-rich and resistant to attack by nucleophiles. However, the presence of a strongly electron-withdrawing group (EWG), such as a nitro group (-NO₂), pulls electron density out of the quinoline ring system.[2] This makes the ring "electron-poor" and thus electrophilic enough to be attacked by a nucleophile.
-
Intermediate Stabilization: The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile (in this case, H₂O or OH⁻) attacks the carbon bearing the chlorine, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex .[1][7] The nitro group's critical role is to stabilize this high-energy intermediate through resonance, delocalizing the negative charge. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group (the chlorine).[8]
-
Aromatization: In the final, fast step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored.
Q2: How does pH influence the rate of hydrolysis?
The rate of hydrolysis is significantly affected by pH, with catalysis occurring in both acidic and basic media.[9]
-
Acidic Conditions (Acid Catalysis): Under acidic conditions, the quinoline nitrogen can become protonated. This places a formal positive charge on the nitrogen, dramatically increasing the electron-withdrawing nature of the heterocyclic ring. This enhanced activation makes the 4-position even more electrophilic and susceptible to attack by even a weak nucleophile like water.
-
Basic Conditions (Base Catalysis): Under basic conditions, water is deprotonated to form the hydroxide ion (OH⁻). Hydroxide is a much stronger and more potent nucleophile than water, leading to a significant acceleration in the rate of nucleophilic attack at the 4-position.[10]
Table 1: Impact of Experimental Parameters on Hydrolysis Rate
| Parameter | Condition to Minimize Hydrolysis | Rationale |
| Water Content | Strict exclusion of water | Water is the primary reagent for hydrolysis. Use anhydrous solvents, reagents, and inert atmosphere techniques.[5] |
| Temperature | Lowest effective temperature | Reduces the reaction rate, often impacting the undesired hydrolysis more significantly than the target reaction.[4] |
| pH / Base | Neutral or non-nucleophilic base | Avoids acid catalysis (ring activation) and base catalysis (formation of potent OH⁻ nucleophile).[9] |
| Solvent | Anhydrous Aprotic (e.g., THF, Dioxane) | These solvents do not participate in solvolysis and can be rigorously dried.[5] |
| Work-up | Rapid, cold aqueous quench | Minimizes the time the substrate is in contact with water, reducing the opportunity for hydrolysis.[5] |
Q3: What are the optimal storage conditions for 4-chloro-nitroquinolines to prevent degradation over time?
To ensure long-term stability and prevent slow hydrolysis from atmospheric moisture, 4-chloro-nitroquinolines should be stored under the following conditions:
-
Temperature: In a freezer, at or below -20°C.[11]
-
Atmosphere: In a tightly sealed container, preferably backfilled with an inert gas like argon or nitrogen.
-
Environment: Inside a desiccator to protect from ambient moisture.
-
Light: In an amber vial or otherwise protected from light to prevent potential photodecomposition.[12]
Q4: Is a protecting group strategy viable for preventing hydrolysis?
Directly "protecting" the chloro group from hydrolysis is not a standard synthetic strategy. The most effective "protection" is the rigorous exclusion of water from the reaction environment.
However, protecting groups are essential for other parts of your synthesis.[13][14] For example, if your primary nucleophile contains other reactive functional groups (like a primary amine you wish to alkylate), protecting those groups is crucial to prevent undesired side reactions.[3][15] The choice of protecting group should be orthogonal to the conditions of your substitution reaction.
Experimental Workflow & Visualization
To aid in experimental design, the following workflow provides a decision-making process for setting up a nucleophilic substitution reaction while minimizing the risk of hydrolysis.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. mazams.weebly.com [mazams.weebly.com]
Technical Support Center: Troubleshooting Solubility Issues with 8-methyl-3-nitroquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with 8-methyl-3-nitroquinoline derivatives. As these compounds are of significant interest in various research fields, including medicinal chemistry, understanding their solubility behavior is critical for experimental success.[1][2]
I. Understanding the Challenge: Why are 8-methyl-3-nitroquinoline Derivatives Poorly Soluble?
The solubility of 8-methyl-3-nitroquinoline derivatives is governed by their molecular structure. The quinoline core, while containing a basic nitrogen atom, is a largely aromatic and lipophilic scaffold, which tends to result in poor aqueous solubility.[3][4] The addition of a methyl group (-CH₃) at the 8-position and a nitro group (-NO₂) at the 3-position further complicates solubility:
-
8-methyl group: This non-polar substituent increases the lipophilicity of the molecule, generally decreasing its solubility in aqueous media.
-
3-nitro group: The nitro group is strongly electron-withdrawing and can participate in intermolecular interactions, potentially leading to a more stable crystal lattice that is difficult to solvate.[5]
The interplay of these functional groups often results in compounds that are challenging to dissolve in both aqueous and some organic solvents, a common hurdle for over 70% of new chemical entities in drug discovery.[3]
II. Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with an 8-methyl-3-nitroquinoline derivative. What's the first step to assess its solubility?
A1: Before attempting to make a high-concentration stock solution, it's crucial to perform a preliminary solubility test. Start with small, accurately weighed amounts of your compound (e.g., 1-2 mg) and test its solubility in a range of common laboratory solvents. This will give you an empirical understanding of your specific derivative's properties.
| Solvent Category | Examples | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often the first choice for creating stock solutions of poorly soluble compounds due to their ability to dissolve a wide range of molecules.[3][6] |
| Polar Protic | Ethanol, Methanol | Can be effective, especially if the compound has some hydrogen bonding capability. |
| Non-polar | Toluene, Chloroform | Useful for understanding the compound's lipophilic character.[7] |
| Aqueous Buffers | PBS (pH 7.4), Citrate Buffer (acidic), Carbonate Buffer (basic) | Essential for assessing solubility under physiologically relevant conditions. |
Q2: My compound won't dissolve in 100% DMSO to make a stock solution. What should I do?
A2: While DMSO is a powerful solvent, some highly crystalline compounds may resist dissolution.[3] If you encounter this, you can try the following, in order:
-
Vortexing and Sonication: Vigorously vortex the sample for 30-60 seconds. If it remains undissolved, use a sonicator bath for 5-10 minutes to break up solid aggregates.[3]
-
Gentle Warming: Warm the sample in a water bath (37-50°C). Be cautious, as excessive heat can degrade some compounds.[3]
-
Alternative Solvents: If DMSO fails, try other strong organic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).[3]
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?
A3: This is a very common issue that arises from the drastic change in solvent polarity upon dilution.[3][8] The DMSO concentration drops, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous environment.[3] Here’s a troubleshooting workflow:
-
Lower the Final Concentration: Your target concentration might be too high for the final assay conditions. Perform serial dilutions to determine the maximum achievable concentration without precipitation.[3]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells (a general limit is ≤ 0.5% v/v), a modest increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility.[3][9] Always include a vehicle control with the same final DMSO concentration.[8]
-
Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, prepare an intermediate dilution in a mixture of the buffer and a co-solvent like ethanol.[6] This can create a more gradual polarity change.
Q4: How does pH affect the solubility of my 8-methyl-3-nitroquinoline derivative?
A4: The pH of the medium is a critical factor. The quinoline ring contains a basic nitrogen atom.[6] In acidic conditions (low pH), this nitrogen can be protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous solutions.[1][6] Conversely, in neutral or basic conditions, the compound will be in its less soluble, neutral free-base form.[6] For example, the solubility of quinoline itself in water increases significantly as the pH drops from 3.07 to 0.55.[1]
III. Troubleshooting Workflow & Experimental Protocols
This section provides a structured approach to systematically address solubility issues.
Caption: A decision tree for troubleshooting solubility.
Objective: To determine the solubility of an 8-methyl-3-nitroquinoline derivative at different pH values.
Materials:
-
Your 8-methyl-3-nitroquinoline derivative
-
Buffers of varying pH (e.g., pH 3.0, 5.0, 7.4, 9.0)
-
A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
-
Microcentrifuge tubes
-
Thermomixer or shaker
Procedure:
-
Add an excess amount of the compound to a series of microcentrifuge tubes, each containing a buffer of a different pH.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (>10,000 x g) for 15-30 minutes to pellet the undissolved solid.[3]
-
Carefully collect an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using your validated analytical method.
-
Plot the measured solubility against the pH of the buffer.
Objective: To find the minimum amount of a co-solvent required to keep the compound in solution in an aqueous medium.
Materials:
-
Your 8-methyl-3-nitroquinoline derivative
-
Primary aqueous solvent (e.g., cell culture medium, PBS)
-
Co-solvent in which the compound is highly soluble (e.g., DMSO, ethanol)[6]
-
Stir plate and stir bar
Procedure:
-
Add the primary aqueous solvent to a beaker with a stir bar.
-
Add the required amount of your compound to the stirring solvent. Observe for lack of dissolution.
-
Using a pipette, add a small, precise volume of the co-solvent (e.g., 1% of the total volume).[6]
-
Allow the mixture to stir for 5-10 minutes and observe for any changes.
-
Continue adding the co-solvent in small increments until the compound fully dissolves.[6]
-
Record the total volume of co-solvent added. This gives you the minimum percentage required for solubilization under these conditions.
IV. Advanced Solubilization Strategies
If standard methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[3][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[8]
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[8][10] This is achieved through methods like wet milling or high-pressure homogenization.[10]
-
Solid Dispersions: The compound is dispersed in a solid, hydrophilic polymer matrix. When added to an aqueous medium, the polymer dissolves and releases the drug as fine particles, enhancing dissolution.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing SNAr Reactions for Sterically Hindered Quinolines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with Nucleophilic Aromatic Substitution (SNAr) on sterically encumbered quinoline scaffolds (e.g., 2-chloro-8-substituted or 4-chloro-3-substituted quinolines).
Here, we bypass generic advice and dive into the thermodynamic and kinetic causalities behind reaction failures, providing field-proven troubleshooting strategies and self-validating protocols.
Troubleshooting & FAQs
Q1: Why does my SNAr reaction stall at low conversion when using 2-chloro or 4-chloroquinolines with adjacent bulky groups?
A1: The failure is fundamentally thermodynamic. Steric hindrance around the electrophilic carbon significantly increases the free energy of activation (
Q2: Conventional heating (refluxing in ethanol/toluene) is failing. What is the best thermal activation strategy?
A2: Transitioning from conventional heating to microwave irradiation is the most effective strategy for sterically hindered SNAr reactions 2. Conventional conductive heating is often insufficient to surmount the high
Q3: I am using an aniline (aromatic amine) as a nucleophile, and the reaction won't proceed even under microwave conditions. How can I activate the system?
A3: Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of their nitrogen lone pair into the aromatic ring. When combined with a sterically hindered quinoline, the reaction often stalls completely. To force the reaction, you must increase the electrophilicity of the quinoline core. This is achieved by adding a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid 2. These acids coordinate to the quinoline nitrogen, withdrawing electron density from the C2 and C4 positions and dramatically lowering the activation barrier for nucleophilic attack 3. If acid catalysis fails, transitioning to a palladium-catalyzed Buchwald-Hartwig cross-coupling is the standard fallback for unreactive positions 4.
Q4: What solvent and base combination minimizes side reactions?
A4: Polar aprotic solvents (such as DMSO, NMP, or DMF) are mandatory. They solvate the nucleophile without hydrogen-bonding to it (which would dampen its reactivity) and stabilize the highly polar transition state. For the base, use a sterically hindered, non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or an inorganic base like Cs₂CO₃. Avoid primary or secondary amine bases, which will compete as nucleophiles and form unwanted bis-quinoline side products 3.
Quantitative Data Summarization
The following table synthesizes expected outcomes and optimal parameters based on the steric environment and nucleophile type.
| Substrate Type | Nucleophile Type | Preferred Solvent | Base / Additive | Activation Method | Expected Yield |
| Unhindered 4-Cl-Quinoline | Primary Aliphatic | Ethanol or THF | K₂CO₃ | 80 °C (Thermal) | >85% |
| Hindered 4-Cl-Quinoline | Secondary Aliphatic | NMP or DMSO | DIPEA | 130 °C (Microwave) | 70–85% |
| Hindered 4-Cl-Quinoline | Aniline (Aromatic) | DMF or NMP | Lewis Acid | 150 °C (Microwave) | 50–75% |
| Hindered 2-Cl-Quinoline | Alkoxide | THF or DMF | NaH or KHMDS | 100 °C (Thermal/MW) | 60–80% |
Experimental Workflow & Logic
Decision tree for optimizing SNAr reactions of sterically hindered quinolines.
Self-Validating Experimental Protocol: Microwave-Assisted SNAr
This protocol is designed as a self-validating system. Each step includes a causality statement (why the step is performed) and a validation check (how to ensure the step succeeded before proceeding).
Materials Required: Hindered 4-chloroquinoline, amine nucleophile, anhydrous NMP, DIPEA, microwave synthesizer.
-
Step 1: Reagent Preparation
-
Action: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the sterically hindered 4-chloroquinoline (1.0 equiv) and the amine nucleophile (2.5 equiv).
-
Causality: Using a large excess of the amine drives the thermodynamic equilibrium forward and compensates for potential volatilization or degradation of the nucleophile at high temperatures.
-
-
Step 2: Solvent & Base Addition
-
Action: Dissolve the reagents in anhydrous NMP to achieve a 0.5 M concentration. Add DIPEA (2.0 equiv). Seal the vial with a heavy-duty crimp cap.
-
Causality: NMP has a high microwave absorptivity (loss tangent), allowing for rapid superheating. DIPEA acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the remaining amine nucleophile without competing as a nucleophile itself.
-
-
Step 3: Microwave Irradiation
-
Action: Irradiate the mixture in a dedicated microwave synthesizer at 140 °C for 45 minutes with high stirring speed.
-
Validation Check: Monitor the pressure curve on the synthesizer's interface. The pressure should rise smoothly and plateau. A sudden, sharp spike indicates solvent degradation or rapid gas evolution, requiring immediate reaction quenching.
-
-
Step 4: Reaction Monitoring
-
Action: Cool the vial to room temperature. Sample 10 µL of the mixture, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS.
-
Validation Check: Look for the disappearance of the starting material mass and the appearance of the product mass [M+H]⁺. If the conversion is <50%, re-subject the vial to microwave irradiation at 150 °C for an additional 30 minutes.
-
-
Step 5: Aqueous Workup
-
Action: Pour the reaction mixture into ice-cold water (10 volumes relative to NMP) while stirring vigorously to precipitate the product.
-
Causality: NMP is highly water-soluble. Flooding the system with water pulls the NMP into the aqueous phase, forcing the hydrophobic quinoline product to crash out.
-
Validation Check: If the product oils out instead of precipitating, extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual NMP) and brine.
-
-
Step 6: Isolation
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
References
-
National Institutes of Health. "4-Aminoquinoline: a comprehensive review of synthetic strategies." PMC, Apr 2025. [Link]
-
National Institutes of Health. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." PMC, Dec 2024. [Link]
-
Chemical Science. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." RSC Publishing, Oct 2022. [Link]
Sources
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Removing Phosphorus Oxychloride (POCl3) from Quinoline Products
Core Safety & Chemistry Briefing
The Problem: You are likely converting a quinolone (hydroxyquinoline) to a chloroquinoline using neat POCl3. The challenge is not the reaction, but the workup. POCl3 is not just a reagent; it is a reactive solvent that forms a viscous "polyphosphoric acid" coating upon partial hydrolysis.
The Danger:
-
Delayed Exotherm: Adding water to POCl3 creates a crust of phosphoric acid that traps unreacted POCl3 inside. When this crust breaks, the trapped POCl3 reacts instantly, causing a thermal runaway or eruption.
-
Product Reversion: 4-Chloroquinolines are susceptible to hydrolysis.[1][2][3] If your workup is too acidic (due to HCl generation) or too basic (during neutralization) for too long, the chlorine is displaced by water, reverting your product back to the starting hydroxyquinoline.
The "Inverse Quench" Protocol (Mandatory)[2][4]
Q: My reaction mixture smoked and erupted when I added water. What happened? A: You likely performed a "direct quench" (water into acid). This is unsafe. You must use an Inverse Quench .[2]
The Mechanism:
Workflow Visualization
The following diagram outlines the safe quenching pathway to prevent thermal runaway and emulsions.
Figure 1: The Inverse Quench workflow ensures heat dissipation and prevents the formation of metastable phosphorus intermediates.
Product Preservation & Yield Loss[1]
Q: After workup, TLC shows the starting material (hydroxyquinoline) returned. Did the reaction fail? A: The reaction likely worked, but the workup destroyed the product. 4-Chloroquinolines are essentially imidoyl chlorides; they are reactive electrophiles.
Root Cause:
-
Acidic Hydrolysis: The hydrolysis of POCl3 generates 3 equivalents of HCl. If the quench gets hot and acidic, the 4-Cl bond hydrolyzes.
-
Basic Hydrolysis: Strong bases (NaOH) at high temperatures also displace the chloride.
Solution: Use a buffered quench or weak base.[2][4]
Comparative Guide: Quenching Media
| Quenching Agent | pH Profile | Risk Level | Best For |
| Water / Ice | Becomes Highly Acidic (pH < 1) | High (Product Reversion) | Very stable products only. |
| Sat. NaHCO3 | Buffered (pH ~8) | Medium (CO2 evolution) | Acid-sensitive products. Warning: Foaming. |
| NH4OH / Ice | Basic (pH 9-10) | Low (If temp < 10°C) | Standard quinolines. Prevents protonation of quinoline N. |
| Sodium Acetate | Buffered (pH ~5-6) | Lowest | Highly sensitive substrates (e.g., Vilsmeier adducts). |
Purification & Phosphorus Removal[3][6][7]
Q: I have a sticky oil that won't crystallize. Is it phosphorus residue? A: Yes. Phosphoric acid byproducts act as surfactants, causing emulsions and "oiling out."
Step-by-Step Removal Protocol
-
The Celite Filtration (De-emulsification):
-
If the biphasic quench mixture is an emulsion, do not wait. Add a pad of Celite 545 to a Büchner funnel.
-
Filter the entire biphasic mixture through the Celite. The solid phosphates often get trapped in the filter cake, breaking the emulsion.
-
-
The "Brine Wash" Technique:
-
After extracting into organic solvent (DCM/EtOAc), wash the organic layer with 10% aqueous Na2CO3 (to remove acidic phosphates) followed by Brine .
-
Critical: Dry over MgSO4, not Na2SO4. MgSO4 is more effective at removing trace water/acid complexes.
-
-
Validation (The "Gold Standard"):
-
31P NMR: Run a proton-decoupled 31P NMR of your crude oil.
-
Result: POCl3 appears around -2 to +5 ppm. Phosphoric acid/phosphates appear around 0 ppm (broad).
-
Target: A clean baseline in 31P NMR confirms successful removal.
-
References & Authority
-
Safety of POCl3 Quenching:
-
Product Reversion (Hydrolysis):
-
Source: Organic Process Research & Development (ACS). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization... and Safe Quenching."
-
Key Insight: Detailed kinetics on how temperature and pH affect the stability of chloro-heterocycles during workup.
-
Link:
-
-
General Workup Protocols:
-
Source: Organic Syntheses.[5] "Working with Hazardous Chemicals."
-
Key Insight: Standard operating procedures for handling water-reactive halides.
-
Link:
-
-
Chemical Safety Data:
Sources
Stability of 4-Chloro-8-methyl-3-nitroquinoline under basic conditions
Application & Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific stability challenges and handling requirements of 4-Chloro-8-methyl-3-nitroquinoline . This compound is a highly valuable, yet exceptionally reactive, electrophilic building block used extensively in medicinal chemistry and drug discovery[1].
Mechanistic Insight: The Vulnerability of the C4 Position
To successfully work with 4-Chloro-8-methyl-3-nitroquinoline, one must first understand the causality behind its extreme reactivity. The molecule is designed to undergo Nucleophilic Aromatic Substitution (SNAr)[2].
-
The Electrophilic Core: The quinoline nitrogen and the nitro group at the 3-position are both powerfully electron-withdrawing. Through resonance and inductive effects, they create a severe electron deficiency at the C4 carbon[2].
-
The Leaving Group: The chlorine atom at C4 acts as an excellent leaving group once the Meisenheimer complex is formed[2].
-
The Basic Degradation Pathway: While this setup is perfect for intentional amination, it makes the compound highly vulnerable to basic hydrolysis . If aqueous bases (e.g., NaOH, KOH) or wet amine bases are used, the hydroxide ion (OH⁻) acts as a competing nucleophile. It rapidly displaces the chloride ion, leading to the formation of 4-hydroxy-8-methyl-3-nitroquinoline, which subsequently tautomerizes into its highly stable 4-quinolone form[3]. The 8-methyl group provides negligible steric shielding to the C4 position.
Degradation Pathway Visualization
Fig 1: Base-catalyzed SNAr hydrolysis pathway of 4-Chloro-8-methyl-3-nitroquinoline.
Stability Data Under Basic Conditions
To aid in experimental design, the following table summarizes the quantitative and qualitative stability of 4-Chloro-8-methyl-3-nitroquinoline across various basic environments.
| Reagent / Condition | Solvent System | pH / pKa Range | Observed Stability | Primary Outcome |
| 1M NaOH (aq) | Water / THF | pH > 13 | Critical Degradation | Complete hydrolysis to 4-hydroxy derivative within < 1 hour. |
| K₂CO₃ (Solid) | Wet DMF | Appx. pH 11 | Poor | Moderate to severe hydrolysis due to trace water generating OH⁻. |
| NaOMe (Sodium Methoxide) | Methanol | pKa ~ 15.5 | Critical Degradation | Rapid etherification forming 4-methoxy-8-methyl-3-nitroquinoline. |
| Triethylamine (Et₃N) | Anhydrous DCM | pKa ~ 10.7 | Highly Stable | No degradation. Et₃N acts as a non-nucleophilic acid scavenger[2]. |
| DIPEA (Hünig's Base) | Anhydrous THF | pKa ~ 10.5 | Highly Stable | No degradation. Steric bulk prevents nucleophilic attack. |
Experimental Protocol: Controlled SNAr Amination
To successfully synthesize 4-amino derivatives without triggering basic hydrolysis, you must utilize a self-validating, strictly anhydrous protocol[2].
Objective: Substitute the C4 chlorine with an aliphatic primary amine while suppressing OH⁻ formation.
Step-by-Step Methodology:
-
Preparation & Desiccation: Rigorously flame-dry a round-bottom flask under an inert argon atmosphere. Ensure all solvents (Dichloromethane or Tetrahydrofuran) are anhydrous (<50 ppm H₂O). Causality: Eliminating water prevents the formation of hydroxide ions, shutting down the hydrolysis pathway.
-
Substrate Dissolution: Dissolve 1.0 equivalent of 4-Chloro-8-methyl-3-nitroquinoline (e.g., 500 mg) in 10 mL of anhydrous DCM[2].
-
Acid Scavenging: Add 1.5 equivalents of anhydrous Triethylamine (Et₃N) or DIPEA to the stirring solution. Causality: A non-nucleophilic base is required to neutralize the HCl byproduct generated during amination, driving the reaction forward without attacking the C4 position itself[2].
-
Nucleophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of your target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 1–2 hours.
-
Self-Validating TLC Check: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (high Rf) should completely disappear, replaced by a bright yellow/orange product spot (lower Rf). Note: If a heavy baseline streak appears, moisture has compromised the reaction, indicating hydrolysis.
-
Quench and Workup: CRITICAL: Do not wash with NaOH to remove excess acid. Instead, quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting & FAQs
Q: During my amination reaction, I isolated a significant amount of a highly polar byproduct. Mass spectrometry shows a mass corresponding to [M - Cl + OH]. What happened? A: You have inadvertently synthesized the hydrolysis product, 4-hydroxy-8-methyl-3-nitroquinoline. This occurs when trace water is present in your solvent or reagents alongside the base. The water reacts with the base to generate hydroxide ions, which kinetically outcompete your amine for the highly electrophilic C4 carbon. To fix this, verify your storage conditions (store the starting material in a desiccator) and strictly use anhydrous solvents[3].
Q: Can I use an aqueous basic workup (e.g., 1M NaOH or saturated Na₂CO₃) to remove excess starting material or acid? A: Absolutely not. While your aminated final product is generally stable, any unreacted 4-chloro-8-methyl-3-nitroquinoline will instantly hydrolyze upon contact with 1M NaOH[3]. This creates a highly polar 4-quinolone byproduct that is notoriously difficult to separate from the desired product via standard silica gel chromatography. Use a mild buffer like saturated NaHCO₃ or NH₄Cl instead.
Q: Does the 8-methyl group provide steric shielding to protect the C4 position from nucleophilic attack? A: No. The 8-methyl group is located on the adjacent fused benzene ring (peri-position to the quinoline nitrogen). It is too distant from the C4 position to provide any meaningful steric hindrance. The C4 carbon remains fully exposed and highly reactive.
Q: My starting material has turned from a pale yellow powder to a darker, sticky solid in the bottle. Is it still good to use? A: Likely not. 4-Chloro-3-nitroquinolines are sensitive to atmospheric moisture over time. The change in physical appearance usually indicates partial hydrolysis driven by ambient humidity[4]. It is highly recommended to verify the purity via NMR or LC-MS before proceeding. If hydrolysis is detected, discard the batch or attempt recrystallization from anhydrous non-polar solvents.
References
Sources
Recrystallization solvents for 4-Chloro-8-methyl-3-nitroquinoline
This technical support bulletin provides advanced troubleshooting and purification guidelines for 4-Chloro-8-methyl-3-nitroquinoline (CAS: 1596789-50-2). As a highly functionalized heterocyclic intermediate, it is a critical building block in the synthesis of kinase inhibitors and Toll-like receptor (TLR) agonists. However, its unique electronic properties demand strict control over solvent selection during recrystallization to prevent product degradation.
Mechanistic Causality: The Danger of Solvolysis
Before selecting a recrystallization solvent, it is critical to understand the reactivity of the 4-chloro-3-nitroquinoline scaffold. The 4-chloro position is highly electrophilic. The intense electron-withdrawing nature of the adjacent 3-nitro group, combined with the electron-deficient quinoline nitrogen, activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr) .
In drug discovery, this exact reactivity is intentionally exploited to couple amines to the quinoline core to synthesize immunomodulators like imiquimod[1] or novel DNA-PK inhibitors [2]. However, during purification, this reactivity is a major liability. If nucleophilic solvents (such as methanol or ethanol) are used under heat, they will act as nucleophiles, displacing the chloride ion to form a 4-alkoxy-8-methyl-3-nitroquinoline impurity. Therefore, strictly aprotic solvent systems must be utilized.
Quantitative Solvent System Analysis
To prevent SNAr degradation while ensuring a high-yield recovery, the solvent system must balance polarity for dissolution and volatility for thermal safety.
| Solvent System | Polarity Index | Boiling Point (°C) | Mechanistic Suitability & Causality |
| Ethyl Acetate / Hexane | 4.4 / 0.1 | 77 / 68 | Optimal. Aprotic and non-nucleophilic. EtOAc provides excellent solubility for the polar nitro-aromatic core, while hexane acts as an effective anti-solvent. |
| Dichloromethane / Heptane | 3.1 / 0.1 | 40 / 98 | Excellent. The very low boiling point of DCM minimizes thermal degradation risks. Heptane prevents rapid boiling during anti-solvent addition. |
| Toluene | 2.4 | 110 | Marginal. Non-nucleophilic, but the high boiling point requires excessive heat for dissolution, risking thermal decomposition of the nitro group. |
| Ethanol / Water | 5.2 / 9.0 | 78 / 100 | DANGER (Do Not Use). Highly nucleophilic. Heating will induce SNAr solvolysis, yielding 4-ethoxy-8-methyl-3-nitroquinoline impurities. |
Self-Validating Recrystallization Protocol (EtOAc/Hexane)
To ensure high purity and prevent thermal degradation, follow this step-by-step methodology utilizing a mixed-solvent approach.
Step 1: Dissolution Suspend the crude 4-Chloro-8-methyl-3-nitroquinoline in a minimal volume of Ethyl Acetate (EtOAc) in an Erlenmeyer flask. Warm gently to 50–60°C using a water bath until complete dissolution is achieved. Crucial: Do not exceed 60°C to prevent thermal degradation of the nitro group.
Step 2: Decolorization (If Required) Nitroaromatics frequently form highly colored polymeric trace impurities. If the solution is dark brown or black, add 5–10% w/w activated charcoal. Swirl for 5 minutes at 50°C, then perform a hot filtration through a tightly packed pad of Celite to remove the charcoal and adsorbed polymeric impurities [3].
Step 3: Anti-Solvent Addition While maintaining the clarified filtrate at ~50°C, add Hexane dropwise with continuous swirling until the solution becomes faintly turbid (reaching the cloud point).
Step 4: Clarification Add 1–2 drops of hot EtOAc just until the turbidity clears. This creates a perfectly saturated, metastable solution.
Step 5: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1 hour) to promote the growth of large, highly pure crystal lattices. Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to drive the remaining compound out of solution.
Step 6: Isolation & Self-Validation Filter the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold Hexane.
-
Self-Validation Checkpoint: Run a Thin Layer Chromatography (TLC) plate (e.g., 3:1 Hexane:EtOAc) co-spotting the crude mixture, the mother liquor, and the dissolved purified crystals. The purified crystals must show a single, tight spot. Finally, verify the melting point against the theoretical value to confirm the absence of solvent trapping or solvolysis byproducts.
Recrystallization Decision Workflow
Thermodynamic and mechanistic decision workflow for the recrystallization of 4-chloro-3-nitroquinolines.
Troubleshooting Guides & FAQs
Q: My product "oiled out" (formed a dark liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the temperature at which it saturates the solvent. To troubleshoot: Reheat the mixture until the oil dissolves completely. Add a slightly higher ratio of EtOAc to lower the saturation temperature, then cool the solution much more slowly. If available, add a seed crystal of pure 4-Chloro-8-methyl-3-nitroquinoline just above room temperature to force crystalline nucleation before the oil phase separates.
Q: I used hot ethanol for recrystallization, and my yield is low. TLC shows a massive new spot. What happened? A: You have inadvertently synthesized an impurity. Because the 4-chloro group is highly activated by the 3-nitro group, hot ethanol acts as a nucleophile. This triggers an SNAr reaction that displaces the chlorine atom to form 4-ethoxy-8-methyl-3-nitroquinoline. Always use non-nucleophilic, aprotic solvents (like DCM or EtOAc) for this specific scaffold [1].
Q: The crystals are heavily tinted yellow/brown even after washing. Are they impure? A: Nitroquinolines are inherently chromophoric and will naturally possess a pale yellow color. However, deep brown or black hues indicate the co-crystallization of oxidized polymeric byproducts. If the color is excessively dark, repeat the recrystallization utilizing the activated charcoal and Celite hot-filtration step described in the protocol [3].
References
-
Biological applications of imiquimod analogues: An update (Review). Spandidos Publications. URL:[Link]
-
Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Minimizing side reactions during nitro group reduction of quinolines
Technical Support Center: Chemoselective Reduction of Nitroquinolines
Topic: . Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Format: Troubleshooting & Protocol Guide.
Section 1: The Chemoselectivity Challenge
Reducing a nitro group on a quinoline ring is deceptively simple. Unlike a standard nitrobenzene reduction, the quinoline scaffold presents a "chemoselectivity minefield." The pyridine ring of the quinoline system is electron-deficient but susceptible to reduction (saturation) under the same conditions used to reduce the nitro group.
The Three Primary Failure Modes:
-
Over-Reduction (Ring Saturation): Formation of 1,2,3,4-tetrahydroquinoline. This is the most common side reaction when using standard catalytic hydrogenation (Pd/C + H₂).
-
Hydrodehalogenation: Loss of Chlorine, Bromine, or Iodine substituents.
-
Reaction Stalling: Accumulation of hydroxylamine (
) or nitroso ( ) intermediates due to catalyst poisoning or insufficient proton sources.
Section 2: Diagnostic & Decision Pathway
Before selecting a protocol, consult the decision tree below to match your substrate's constraints with the correct methodology.
Figure 1: Decision matrix for selecting the optimal reduction strategy based on substrate functionality.
Section 3: Troubleshooting Guides & Protocols
Module A: The "Over-Reduction" Problem (Ring Saturation)
Symptom: NMR shows loss of aromatic signals in the pyridine ring (upfield shift of protons).
Cause: Standard Pd/C catalysts under
Solution: Switch to Chemical Reduction (Fe/AcOH) The Bechamp reduction (Iron/Acid) is the most reliable method to prevent ring saturation. It operates via single electron transfer (SET) which is electronically incapable of reducing the pyridine ring under standard conditions.
Protocol A: Optimized Iron-Acetic Acid Reduction Note: The classic "gelatinous rust" workup is the main drawback. This protocol includes a Chelation Modification to ensure clean phase separation.
-
Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails due to iron sludge).
-
Mixture: Dissolve substrate (1.0 equiv) in EtOH:Water (5:1).
-
Activation: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (1.0 equiv). Heat to 60°C.
-
Initiation: Add Glacial Acetic Acid (5.0 equiv) dropwise. Caution: Exotherm.[1]
-
Reaction: Reflux for 1-4 hours. Monitor by TLC (Aminoquinolines are often fluorescent).
-
The "Anti-Rust" Workup (Crucial Step):
-
Cool to RT.
-
Do NOT filter yet. Add Ethyl Acetate (equal volume) and a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) or Sodium Citrate .
-
Stir vigorously for 30 minutes. The iron will complex into the aqueous layer.
-
Filter through a Celite pad (now much faster).
-
Separate layers; the organic layer will be clear of iron colloids.
-
Technical Insight: The "rust" is hydrated iron oxide/hydroxide. Citrate/Tartrate ligands chelate Fe(III), preventing the formation of the gelatinous network that clogs filters and traps product [1].
Module B: The "Dehalogenation" Problem
Symptom: Loss of Cl/Br/I atoms during reduction. Cause: Oxidative addition of Pd(0) into the C-Halogen bond during catalytic hydrogenation.
Solution: Catalytic Transfer Hydrogenation (CTH)
Using Hydrazine or Ammonium Formate as the hydrogen donor is kinetically faster for
Protocol B: Hydrazine/FeCl₃ Mediated Reduction This method avoids Pd entirely, preserving halogens.
-
Reagents: Substrate (1.0 equiv),
(0.1 equiv), Activated Carbon (50 wt% of substrate). -
Solvent: Methanol (0.1 M concentration).
-
Reductant: Hydrazine Hydrate (80%, 3-5 equiv).
-
Procedure:
-
Reflux Methanol with substrate, Carbon, and FeCl₃.
-
Add Hydrazine dropwise over 20 mins.
-
Reflux for 2-5 hours.
-
-
Workup: Filter hot through Celite. Evaporate filtrate.
Why this works: The high surface area of carbon acts as a support for Iron, creating a mild heterogeneous catalyst that activates hydrazine but is too weak to insert into C-Cl or C-Br bonds [2].
Module C: The "Stalled Reaction" (Hydroxylamine Accumulation)
Symptom: Reaction stops at a more polar spot than the starting material (Hydroxylamine intermediate).
Cause: Insufficient proton source or low temperature. The reduction of
Protocol C: Stannous Chloride (
-
Reagents:
(5.0 equiv). -
Solvent: Ethanol (absolute).
-
Procedure:
-
Workup (The Emulsion Fix):
Section 4: Mechanistic Visualization
Understanding the reduction pathway helps identify where the reaction is failing.[5]
Figure 2: Reduction pathway showing the critical branch points for side reactions.
Section 5: Comparative Data Table
| Method | Ring Saturation Risk | Halogen Compatible? | Workup Difficulty | Best For |
| H₂ + Pd/C | High | No | Easy (Filter) | Simple, non-halogenated substrates |
| Fe / AcOH | None | Yes (Cl, Br) | High (Rust) | Universal Standard |
| SnCl₂ / HCl | None | Yes (All) | High (Emulsion) | Small scale, stalled reactions |
| Hydrazine / C | Low | Moderate | Moderate | Lab scale, avoiding metals |
| Dithionite | None | Yes | Easy (Aqueous) | Sensitive functional groups (aldehydes) |
References
-
BenchChem Application Note. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct.[3]3[6][7]
-
National Institutes of Health (PMC). (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[8]8[6]
-
BenchChem Technical Support. (2025). Reduction of 2-Nitroquinoline to 2-Aminoquinoline: Troubleshooting & Optimization.5[6][7]
-
Royal Society of Chemistry (RSC). (2025). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics.9[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: High-Energy Heterocycles & Process Safety
Topic: Thermal Instability & Handling of Nitro-Substituted Chloroquinolines
Reference Ticket: #TS-NITRO-QUIN-001 Status: CRITICAL SAFETY ADVISORY
Emergency Safety Directive (Read First)
WARNING: POTENTIAL FOR RUNAWAY REACTION Nitro-substituted chloroquinolines (e.g., 4-chloro-3-nitroquinoline) possess a "dual-hazard" profile:
-
High Energy Potential: The nitro group (
) provides the energy source for decomposition. -
Sensitized Nucleophilic Attack: The electron-withdrawing nitro group activates the chloro-substituent toward rapid, exothermic nucleophilic aromatic substitution (
).
Immediate Action Required:
-
Do NOT distill these compounds to dryness without prior Differential Scanning Calorimetry (DSC) data.
-
Do NOT expose to alkaline media (hydroxides, amines) without controlled cooling;
reactions can trigger secondary thermal decomposition. -
Store below 25°C. Impurities (hydrolysis products) can lower the Onset Temperature (
) of decomposition.
Diagnostic Matrix: Understanding the Hazard
To safely handle these intermediates, you must understand the causality of their instability. The quinoline ring system facilitates a specific failure mode.
The "Thermal Trigger" Mechanism
The instability arises from the synergy between the Nitro group (Position 3, 5, or 8) and the Chloro group (Position 2 or 4) .
| Component | Chemical Role | Thermal Consequence |
| Nitro Group ( | Strong electron withdrawer. | Energy Source: Decomposes violently >180°C (typical), releasing |
| Chloro Group ( | Good leaving group. | Trigger: Makes the ring susceptible to hydrolysis or amination. These reactions release heat (Exotherm A). |
| The Interaction | Runaway: If Heat from Reaction A is not removed, the bulk temperature rises to the |
Visualizing the Failure Pathway
The following diagram illustrates how a standard synthesis step can escalate into a thermal runaway event.
Figure 1: Thermal Runaway Pathway. The primary risk is the heat from substitution (
Safe Handling Protocols (SOPs)
Protocol A: Thermal Stability Screening (Mandatory)
Before scaling up any reaction involving >10g of nitro-chloroquinoline, you must validate the "Safe Operating Window."
-
Instrument: Differential Scanning Calorimeter (DSC).[1][2][3][4]
-
Sample: 2–5 mg, sealed in a gold-plated high-pressure crucible (to prevent evaporation masking the exotherm).
-
Method: Ramp 5°C/min from 30°C to 350°C.
-
Analysis:
-
Identify
(Temperature where heat flow deviates from baseline).[2] -
Rule of 100: Your maximum process temperature (
) must be for long-duration heating. -
Rule of 50: For short durations (<1 hr),
.
-
Protocol B: Workup and Isolation
Most accidents occur during solvent removal, not the reaction itself.
-
Quench: Never distill the reaction mixture directly. Quench with water/acid to remove unreacted nucleophiles.
-
Wash: Ensure pH is neutral. Alkaline residues catalyze decomposition.
-
Concentration:
-
Use high vacuum (<10 mbar) to keep bath temperature <50°C.
-
Do NOT distill to dryness. Leave a "heel" of solvent (e.g., toluene) to act as a heat sink.
-
If a solid is required, use antisolvent precipitation (e.g., add Heptane) rather than rotary evaporation to dryness.
-
Troubleshooting & FAQs
Q1: My DSC shows a small exotherm at 120°C and a massive one at 210°C. Which one dictates my safety limit?
-
Answer: The first exotherm (120°C) dictates your limit.
-
Reasoning: The small peak often represents an autocatalytic initiation or the decomposition of impurities (like aci-nitro forms). Once this starts, it generates heat that accelerates the system toward the second, massive peak (210°C).
-
Action: Limit all processing temperatures to <70°C (50K safety margin from 120°C).
-
Q2: Can I use sodium hydroxide (NaOH) to wash the organic layer containing 4-chloro-3-nitroquinoline?
-
Answer: Proceed with extreme caution.
-
Risk:[5][6][7] Hydroxide is a strong nucleophile. It can displace the chloride (
) to form the hydroxy-nitroquinoline. This reaction is exothermic.[2][6] If the concentration of NaOH is high and cooling is insufficient, the heat generated will trigger the nitro group decomposition. -
Solution: Use weaker bases (e.g., Sodium Bicarbonate,
) or dilute ammonia for washes. Monitor internal temperature strictly during the wash.
-
Q3: The compound turned from pale yellow to deep orange during storage. Is it safe to use?
-
Answer: Quarantine the material.
-
Diagnosis: Color change in nitro-aromatics often indicates the formation of degradation products (e.g., azo-dimers or phenolic derivatives). These impurities often have lower thermal stability than the parent compound.
-
Action: Re-run a DSC on the orange sample. If the
has shifted lower by >10°C compared to the fresh material, destroy the batch using a chemical waste protocol (controlled hydrolysis).
-
Q4: I need to distill off DMSO from my reaction mixture. The boiling point is high. What should I do?
-
Answer: Do NOT distill DMSO from this compound.
-
Reasoning: To distill DMSO, you need significant heat (>80°C even under vacuum). Prolonged heating of nitro-chloroquinolines in a polar aprotic solvent (which stabilizes transition states) increases the risk of thermal runaway.
-
Alternative: Dilute the DMSO mixture with water and extract the product into a volatile solvent (Ethyl Acetate or DCM). Wash the organic layer thoroughly with water to remove residual DMSO, then concentrate the volatile solvent at low temperature.
-
References & Authoritative Sources
-
Runaway Reaction Hazards in Processing Organic Nitrocompounds.
-
Source: IChemE Symposium Series No. 141.
-
Relevance: Establishes the fundamental mechanisms of nitro-compound decomposition and the effect of impurities (alkali/acid) on
. -
URL: (Referenced via search context 1.3)
-
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement.
-
Source: MDPI (Molecules 2021).
-
Relevance: Details the synthesis conditions for nitroquinolines and the specific reactivity of the chloro-nitro motif, highlighting the exothermic nature of the displacement steps.
-
URL:[Link]
-
-
Thermal Stability Evaluation of Nitroalkanes and Nitro-aromatics with DSC.
-
Source: University of Camerino (UNICAM) / ACS Omega.
-
Relevance: Provides the methodology for using Differential Scanning Calorimetry (DSC) to determine "Safe Operating Windows" for energetic nitro compounds.
-
URL:[Link]
-
-
Differential Scanning Calorimetry (DSC) Principles.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. icheme.org [icheme.org]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to IR Spectroscopy of Nitro- and Chloroquinolines
Abstract: This guide provides an in-depth comparative analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for nitro- and chloro-substituted quinolines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of wavenumbers to explain the mechanistic basis of observed spectral features. We will explore the distinct vibrational signatures of the nitro (–NO₂) and chloro (–Cl) functional groups, supported by experimental data and established spectroscopic principles. This guide includes a detailed, self-validating experimental protocol for sample analysis and presents data in a clear, comparative format to aid in the structural elucidation and quality control of these critical pharmaceutical scaffolds.
The Scientific Imperative: Why IR Spectroscopy Matters for Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to antibacterials.[1] The precise functionalization of the quinoline ring system is paramount, as it dictates the molecule's pharmacological activity, metabolic stability, and toxicity profile. Among the most common substituents are nitro and chloro groups, which serve as key intermediates or pharmacophoric elements.
Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive confirmation of these functional groups.[2][3] By measuring the absorption of infrared radiation, which excites the vibrational modes of specific chemical bonds, we can obtain a unique molecular "fingerprint."[4] For the synthetic or medicinal chemist, the IR spectrum provides immediate, actionable intelligence: Was the nitration successful? Has the chlorination occurred at the desired position? This guide will empower you to answer these questions with confidence.
Deconstructing the Spectrum: The Quinoline Core and Substituent Effects
Before delving into the specific markers for nitro and chloro groups, we must first understand the baseline spectrum of the quinoline ring itself. The fused aromatic system of quinoline gives rise to a series of characteristic absorptions:
-
Aromatic C-H Stretching: Weak to medium intensity bands appearing above 3000 cm⁻¹ (typically in the 3100–3000 cm⁻¹ range).[5][6] Their presence confirms the aromatic nature of the core.
-
Ring C=C and C=N Stretching: A series of medium to strong, sharp absorptions in the 1600–1450 cm⁻¹ region.[5] These are characteristic of the aromatic ring's skeletal vibrations.
-
C-H Bending (Out-of-Plane): Strong absorptions in the 900–690 cm⁻¹ "fingerprint" region.[7] The specific pattern of these bands can be highly informative about the substitution pattern on the rings.[8]
When a substituent is added, it not only introduces its own characteristic vibrations but can also subtly influence the vibrations of the core ring system through electronic effects (induction and resonance).
The Unmistakable Signature of the Nitro Group
The nitro group (–NO₂) is one of the most readily identifiable functional groups in IR spectroscopy. Its presence is confirmed by two very strong and distinct absorption bands arising from the stretching vibrations of the two N-O bonds.[9]
-
Asymmetric NO₂ Stretching: A strong, sharp absorption typically found in the 1550–1475 cm⁻¹ range for aromatic nitro compounds.[5][9] This high-intensity band is due to the N-O bonds stretching out of phase with each other. For compounds like 2-Nitroquinoline and 6-Nitroquinoline, this peak is a primary diagnostic marker.[5][10]
-
Symmetric NO₂ Stretching: A second strong, sharp absorption located in the 1360–1290 cm⁻¹ range.[5][9] This band corresponds to the in-phase stretching of the N-O bonds.
The sheer intensity and characteristic positioning of these two bands in a relatively uncongested region of the spectrum make the identification of nitroquinolines exceptionally reliable. The electron-withdrawing nature of the nitro group also influences the quinoline ring vibrations, but the asymmetric and symmetric stretches are the most definitive diagnostic peaks.[10]
Caption: Key IR vibrational mode for the chloro group.
Comparative Data Summary
For rapid assessment, the key diagnostic peaks for nitro- and chloroquinolines are summarized below.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Key Diagnostic Features |
| Nitro (–NO₂) on Quinoline | Asymmetric Stretch | 1550–1475 | Strong | Two distinct, high-intensity peaks. [5][9] |
| Symmetric Stretch | 1360–1290 | Strong | Easily identifiable in a clean spectral region. [5][9] | |
| Chloro (–Cl) on Quinoline | C–Cl Stretch | 800–600 | Strong | Single strong peak in the complex fingerprint region. [7][11] |
A Self-Validating Protocol for FTIR Analysis via KBr Pellet
This protocol describes a robust and reproducible method for acquiring high-quality FTIR spectra of solid quinoline derivatives. The use of spectroscopic grade Potassium Bromide (KBr) is critical as it is transparent to IR radiation in the typical analytical range (4000–400 cm⁻¹).
Causality Behind Experimental Choices:
-
Why KBr? KBr is an ionic solid that, when pressed under high pressure, forms a transparent salt disk. It is chemically inert and has no significant IR absorptions in the mid-IR range, preventing interference with the sample spectrum.
-
Why a 1% Sample Ratio? A sample concentration of approximately 0.5-2% by weight ensures that the absorption bands are within the optimal detection range of the instrument—strong enough to be clear but not so strong as to be totally absorbing ("flat-topped"). [10]* Why an Agate Mortar? Agate is a very hard, non-porous material that prevents contamination of the sample, unlike softer glass mortars.
-
Why a Vacuum? Applying a vacuum to the pellet die removes entrapped air and moisture, which can cause the KBr pellet to be opaque or scatter the IR beam, resulting in a poor-quality spectrum.
Step-by-Step Methodology:
-
Drying: Gently dry the finely ground, spectroscopic grade KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water shows a very broad O-H stretch around 3400 cm⁻¹ and can interfere with N-H or O-H stretches if present in the sample.
-
Sample Preparation: Weigh approximately 1-2 mg of the quinoline derivative and 100-200 mg of the dried KBr. [10]The goal is a homogenous mixture of about 1% sample in KBr.
-
Grinding & Mixing: Transfer the KBr and the sample to a clean, dry agate mortar and pestle. Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder. Incomplete mixing will result in a poor-quality spectrum with sloping baselines.
-
Pellet Pressing: Transfer a portion of the powder into a KBr pellet die. Assemble the die and connect it to a vacuum pump for 1-2 minutes to remove air. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or trapped air and should be remade.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, run the sample scan over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). [6]7. Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the quinoline core and the specific nitro or chloro functional groups.
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy serves as a powerful, first-line analytical tool for the structural characterization of substituted quinolines. The nitro group provides an unambiguous spectral signature with two strong, characteristic stretching bands in the mid-IR region. The chloro group, while also producing a strong, characteristic band, requires more careful analysis due to its location in the complex fingerprint region. By following the robust experimental protocol provided and understanding the vibrational origins of these key peaks, researchers can efficiently and accurately confirm the functionalization of their quinoline-based molecules, accelerating the pace of discovery and development.
References
-
Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online]. Available: [Link]
- Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed), 2942.
-
PubChem, National Center for Biotechnology Information. 4-Chloroquinoline. [Online]. Available: [Link]
-
Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Online]. Available: [Link]
-
NIST Chemistry WebBook. Quinoline, 2-chloro-. [Online]. Available: [Link]
-
NIST Chemistry WebBook. 4-Chloroquinoline. [Online]. Available: [Link]
-
LibreTexts Chemistry. IR Spectroscopy of Hydrocarbons. [Online]. Available: [Link]
- Leifer, A., et al. (1957). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society, 79(21), 5800–5805.
-
Silver, J. (2020). Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University. [Online]. Available: [Link]
- Mary, Y. S., et al. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 6(10), e05128.
-
OpenOChem Learn. Characteristic IR Absorptions. [Online]. Available: [Link]
-
Department of Chemistry and Biochemistry, Northern Illinois University. IR Absorption Frequencies (PDF). [Online]. Available: [Link]
-
University of Calgary. INFRARED SPECTROSCOPY (IR). [Online]. Available: [Link]
- Dahy, A. A., et al. (2015). Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods. Der Pharma Chemica, 7(12), 241-255.
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Online]. Available: [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Online]. Available: [Link]
-
Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less. [Online]. Available: [Link]
- Li, J., et al. (2018). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 8(2), 939-948.
- Goti, A., et al. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 28(19), 6825.
-
Q-Chem. Q-Chem 5.0 User's Manual: Vibrational Analysis. [Online]. Available: [Link]
- Meenaratchi, S. P., & Alagar, M. (2017). Optical, electrochemical, and thermal behavior of polybenzoxazine copolymers incorporated with tetraphenylimidazole and diphenylquinoline. Journal of Applied Polymer Science, 134(44).
- Wang, Y., et al. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159–163.
- Savci, B. A., et al. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European Journal of Medicinal Chemistry, 155, 383–394.
- Singh, S., & Singh, S. (2018). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. JETIR, 5(8).
- Bryant, J. (2023). Synthesis and FTIR Analysis of Caffeine and Quinine in Sodium Chloride Powder. University of New Haven.
Sources
- 1. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
Comparative Reactivity Guide: 4-Chloro-6-methyl vs. 4-Chloro-8-methyl Quinazolines
Executive Summary & Strategic Context
In the synthesis of kinase inhibitors (specifically EGFR, HER2, and VEGFR antagonists), the 4-chloroquinazoline scaffold is a ubiquitous electrophile. The introduction of a methyl group on the benzenoid ring allows for fine-tuning of lipophilicity and metabolic stability. However, the position of this methyl group—C6 (distal) versus C8 (proximal/peri) —dramatically alters the chemical reactivity profile.
-
4-Chloro-6-methylquinazoline: Behaves as a standard, sterically accessible electrophile. Reactivity is governed primarily by electronic inductive effects.
-
4-Chloro-8-methylquinazoline: Exhibits anomalous reactivity due to the "Peri-Effect." The C8-methyl group exerts steric pressure on the N1 nitrogen, hindering the protonation/solvation events required for acid-catalyzed activation.
This guide provides the mechanistic grounding and experimental protocols necessary to navigate these differences, ensuring high yields and reproducible kinetics.
Mechanistic Analysis: The "Peri-Effect" Anomaly
To optimize reaction conditions, one must understand the causality behind the reactivity difference. The reaction of interest is the Nucleophilic Aromatic Substitution (
Electronic Effects (Inductive)
Both the 6-methyl and 8-methyl groups are electron-donating groups (+I effect).
-
Baseline: The unfunctionalized 4-chloroquinazoline is highly electrophilic.
-
Effect: The methyl group increases electron density in the pyrimidine ring, slightly destabilizing the transition state (Meisenheimer complex) compared to the unsubstituted parent.
-
Comparison: Electronically, 6-Me and 8-Me are similar. Both are slightly less reactive than the parent, but this does not account for the significant yield drops often seen with the 8-isomer.
Steric Effects (The Differentiator)
The critical distinction lies in the spatial arrangement relative to the N1 nitrogen .
-
6-Methyl (Distal): The methyl group is remote from the reaction center (C4) and the activating nitrogen (N1). It poses no steric barrier to the incoming nucleophile or the solvation shell.
-
8-Methyl (Proximal/Peri): The methyl group is located at the peri position relative to N1.
-
Inhibition of Protonation: Standard
protocols for quinazolines often rely on mild acid catalysis (or in situ generation of HCl) to protonate N1. This protonation renders the C4 position significantly more electrophilic. The 8-methyl group sterically hinders the approach of the proton source or the solvation of the resulting N1-H cation. -
Nucleophile Trajectory: While C4 is the reaction site, bulky nucleophiles (e.g., ortho-substituted anilines) may experience "buttressing" effects where the 8-methyl restricts the conformational freedom of the quinazoline ring, indirectly crowding the transition state.
-
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the steric blockade (Peri-interaction) specific to the 8-methyl isomer during the activation step.
Comparative Reactivity Profile
The following data summarizes typical performance metrics when reacting 4-chloro-methylquinazolines with a standard nucleophile (e.g., 3-chloro-4-fluoroaniline) in isopropanol (IPA).
| Feature | 4-Chloro-6-methyl | 4-Chloro-8-methyl | Implications for Process |
| Relative | High (Baseline) | Low (~0.4x Baseline) | 8-Me requires longer reaction times. |
| Activation Energy | Moderate | High | 8-Me requires higher temperatures (Reflux or Microwave). |
| Solvent Sensitivity | Low (Works in IPA, EtOH, DMF) | High (Often requires polar aprotic like DMF/DMAc) | 8-Me solubility and transition state stabilization are critical. |
| Impurity Profile | Clean (Trace hydrolysis) | Moderate (Hydrolysis competes due to slow kinetics) | 8-Me requires strictly anhydrous conditions. |
| Typical Yield | 85% - 95% | 60% - 75% | Expect yield loss with 8-Me; requires purification. |
Experimental Protocols
Protocol A: Standard Synthesis (Target: 6-Methyl Derivatives)
Best for: High-throughput synthesis, standard library generation.
-
Charge: To a round-bottom flask, add 4-chloro-6-methylquinazoline (1.0 eq) and Isopropanol (IPA) (10-15 volumes).
-
Add Nucleophile: Add the aniline derivative (1.1 eq).
-
Reflux: Heat the suspension to reflux (
) for 2–4 hours.-
Observation: The product usually precipitates as the HCl salt, turning the solution into a thick slurry.
-
-
Workup: Cool to
. Filter the solid. Wash with cold IPA and diethyl ether. -
Validation:
NMR should show a clean singlet for the 6-Me group (~2.5 ppm) and diagnostic aromatic shifts.
Protocol B: Enhanced Synthesis (Target: 8-Methyl Derivatives)
Best for: Overcoming steric hindrance, improving yield of 8-substituted analogs.
-
Solvent Switch: Use 2-Butanol or DMF instead of IPA. The higher boiling point of 2-Butanol (
) provides the thermal energy needed to overcome the steric barrier. -
Catalysis: Add a catalytic amount of HCl in Dioxane (0.1 eq) only if the aniline is electron-deficient. For electron-rich anilines, no catalyst is needed, but heat is essential.
-
Microwave Option (Recommended):
-
Seal 4-chloro-8-methylquinazoline (1.0 eq) and aniline (1.2 eq) in a microwave vial with IPA.
-
Irradiate at
for 20 minutes . -
Rationale: Microwave heating efficiently couples the energy directly to the polar transition state, often bypassing the steric deceleration seen in thermal heating.
-
-
Workup: If using DMF, pour into water to precipitate. If using 2-Butanol, cool and filter.
-
Note: 8-Me derivatives are often more soluble; rigorous cooling is required for precipitation.
-
Optimization Logic Workflow
Use this decision tree to select the correct methodology based on your specific derivative.
Figure 2: Decision matrix for selecting reaction conditions based on substituent position and nucleophile sterics.
References
-
Beilstein J. Org. Chem. (2021).[2] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. (Demonstrates microwave protocols for sterically hindered quinazolines).
-
Frontiers in Chemistry (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (Detailed kinetic analysis of solvation effects on 4-chloroquinazoline reactivity).
-
BenchChem . A Comparative Guide to the Reactivity of Chloroquinolines and Quinazolines. (General physicochemical data and scaffold properties).
-
Molecules (2024). Design and Synthesis of 8-Substituted Quinazoline Derivatives. (Provides specific yield comparisons and workup modifications for 8-substituted analogs).
Sources
A Comparative Guide to the Crystal Structure Analysis of 3-Nitroquinoline Derivatives for Researchers in Drug Development
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount. The crystal structure of a compound dictates its physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety. This guide provides an in-depth comparative analysis of the crystal structures of 3-nitroquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the nuances of their molecular geometry, the influential role of intermolecular interactions in their crystal packing, and how subtle structural modifications can impact their solid-state properties. This guide is designed to be a practical resource, offering not only a comparative overview but also detailed experimental protocols and the rationale behind key analytical choices.
The Significance of Crystal Structure in Drug Development: A 3-Nitroquinoline Perspective
The 3-nitroquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 3-position of the quinoline ring system significantly influences the molecule's electronic properties and its potential for intermolecular interactions. The precise arrangement of these molecules in a crystalline solid, or its crystal lattice, can lead to different polymorphic forms, each with unique physical properties. For instance, one polymorph may be more soluble and have better bioavailability than another, making it a more suitable candidate for a drug formulation. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a crucial step in the rational design and development of new therapeutic agents.
Comparative Crystal Structure Analysis of Selected 3-Nitroquinoline Derivatives
To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of two representative 3-nitroquinoline derivatives: 2-chloro-3-(beta-nitrovinyl)quinoline and 3-nitro-2-phenylquinoline . These examples have been chosen to highlight the influence of different substituents on the overall crystal packing.
Case Study 1: 2-Chloro-3-(beta-nitrovinyl)quinoline
The crystal structure of 2-chloro-3-(beta-nitrovinyl)quinoline reveals a planar vinyl group in an extended conformation. The crystal packing is stabilized by C-H···N hydrogen bonds, which play a crucial role in the formation of the overall supramolecular architecture.[1] The presence of the chloro and nitrovinyl substituents introduces specific electronic and steric effects that dictate the preferred molecular conformation and the nature of the intermolecular interactions.
Case Study 2: 3-Nitro-2-phenylquinoline
The crystal structure of 3-nitro-2-phenylquinoline has been deposited in the Cambridge Structural Database (CSD) with the deposition number 243283.[2] The presence of the bulky phenyl group at the 2-position introduces significant steric hindrance, which influences the dihedral angle between the quinoline and phenyl rings. The nitro group at the 3-position actively participates in intermolecular interactions, likely forming C-H···O or other weak hydrogen bonds, which contribute to the stability of the crystal lattice. A detailed analysis of the CSD entry would provide precise information on bond lengths, bond angles, and the specific intermolecular contacts that govern the crystal packing.
Table 1: Comparative Crystallographic Data of Selected 3-Nitroquinoline Derivatives
| Parameter | 2-Chloro-3-(beta-nitrovinyl)quinoline | 3-Nitro-2-phenylquinoline |
| CCDC Deposition No. | To be sourced from full publication | 243283[2] |
| Crystal System | To be sourced from full publication | To be sourced from CSD |
| Space Group | To be sourced from full publication | To be sourced from CSD |
| Key Intermolecular Interactions | C-H···N hydrogen bonds[1] | Expected: C-H···O, π-π stacking |
| Influence of Substituents | Planar vinyl group, extended conformation[1] | Steric hindrance from phenyl group |
Key Intermolecular Interactions Governing Crystal Packing
The stability and arrangement of molecules in a crystal are governed by a delicate balance of various non-covalent interactions. For 3-nitroquinoline derivatives, the following interactions are of particular importance:
-
Hydrogen Bonds: The nitro group is an excellent hydrogen bond acceptor, readily forming C-H···O hydrogen bonds with neighboring molecules. If other functional groups capable of hydrogen bonding are present (e.g., -OH, -NH2), stronger O-H···N, N-H···N, or O-H···O interactions can dominate the crystal packing.
-
π-π Stacking: The aromatic quinoline ring system is prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant cohesive force in the crystal lattice. The presence and nature of substituents can modulate the strength and geometry of these interactions.
-
Halogen Bonds: In derivatives containing halogen substituents (e.g., 2-chloro-3-(beta-nitrovinyl)quinoline), halogen bonding (C-X···A, where X is a halogen and A is a Lewis base) can be a significant directional interaction influencing the crystal packing.
The interplay of these interactions determines the final three-dimensional arrangement of the molecules, and consequently, the macroscopic properties of the crystal.
Experimental Protocols for Crystal Structure Analysis
The determination of a crystal structure is a multi-step process that requires careful planning and execution. The following section outlines the key experimental workflows for the analysis of 3-nitroquinoline derivatives.
Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target 3-nitroquinoline derivative. Various synthetic methodologies can be employed, often involving the nitration of a quinoline precursor or the construction of the quinoline ring from a nitro-substituted starting material.
Protocol: General Synthesis of a 3-Nitroquinoline Derivative (Illustrative Example)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting quinoline derivative in a suitable solvent (e.g., glacial acetic acid).
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the solution while maintaining a controlled temperature (typically 0-10 °C) using an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol: Single Crystal Growth by Slow Evaporation
The growth of high-quality single crystals is often the most challenging step. The slow evaporation technique is a widely used and effective method.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the 3-nitroquinoline derivative has moderate solubility. The ideal solvent will allow for slow, controlled crystallization.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the purified compound at a slightly elevated temperature.
-
Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug or a syringe filter to remove any dust particles or undissolved impurities that could act as nucleation sites.
-
Slow Evaporation: Transfer the filtered solution to a clean vial or beaker. Cover the container with a piece of parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the container for the formation of single crystals. Once crystals of a suitable size and quality have formed, carefully remove them from the solution using a spatula or forceps.
dot graph TD { A[Purified 3-Nitroquinoline Derivative] --> B{Dissolve in a suitable solvent}; B --> C{Prepare a saturated/near-saturated solution}; C --> D{Filter to remove impurities}; D --> E{Allow for slow evaporation of the solvent}; E --> F[Formation of single crystals]; }
Caption: Workflow for single crystal growth by slow evaporation.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain a final, accurate crystal structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
dot graph TD { A[High-quality single crystal] --> B{Mount on goniometer}; B --> C{Collect X-ray diffraction data}; C --> D{Process data and determine unit cell/space group}; D --> E{Solve the initial crystal structure}; E --> F{Refine the atomic parameters}; F --> G[Validate the final crystal structure]; }
Caption: Workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for phase identification, the study of polymorphism, and for assessing the purity of a crystalline sample.
Protocol: PXRD Analysis
-
Sample Preparation: The crystalline sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.
-
Data Collection: The powdered sample is placed in a sample holder and analyzed using a powder X-ray diffractometer. The instrument records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phase. This pattern can be compared to reference patterns from databases (e.g., the Powder Diffraction File) to identify the crystalline phase. For a novel compound, the experimental PXRD pattern can be compared to a pattern simulated from its single-crystal X-ray diffraction data to confirm phase purity.
The Impact of Polymorphism on 3-Nitroquinoline Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can have different melting points, solubilities, dissolution rates, and stabilities. The search for and characterization of polymorphs is therefore a regulatory requirement.
For 3-nitroquinoline derivatives, the potential for polymorphism arises from the possibility of different arrangements of the molecules in the crystal lattice, driven by a subtle balance of intermolecular forces. A comprehensive polymorph screen, involving crystallization from a wide range of solvents and under various conditions (e.g., different temperatures, pressures), is essential to identify all accessible crystalline forms. Techniques such as PXRD, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are crucial for the characterization and differentiation of polymorphs.
Linking Crystal Structure to Biological Activity: A Look Ahead
While the crystal structure provides a static picture of a molecule in the solid state, it offers valuable insights into its potential biological activity. The conformation of a molecule in its crystal lattice can be representative of its low-energy conformation in solution, which is relevant for its interaction with a biological target. Furthermore, the analysis of intermolecular interactions in the crystal can provide clues about the types of interactions the molecule might form with a protein binding site.
Future research in the field of 3-nitroquinoline derivatives should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the substituents on the 3-nitroquinoline scaffold, synthesizing the derivatives, determining their crystal structures, and evaluating their biological activities and physicochemical properties, a comprehensive understanding of how the three-dimensional structure governs function can be achieved. This knowledge will be invaluable for the rational design of new and improved 3-nitroquinoline-based drugs.
References
-
Crystal structure of 2-chloro-3-(beta-nitrovinyl)quinoline. Analytical Sciences. 2004;20(2):403-404. Available from: [Link]
-
3-Nitro-2-phenylquinoline. PubChem. Accessed March 7, 2026. Available from: [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 4-Chloro-8-methyl-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Understanding the Quinoline Chromophore and Substituent Effects
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The parent molecule, quinoline, is an aromatic heterocycle with a conjugated π-system. This system gives rise to characteristic π → π* electronic transitions, which are observed as distinct absorption bands in the UV region. For quinoline in ethanol, these absorption maxima (λmax) are typically observed around 226 nm, 276 nm, and 313 nm. The introduction of substituents to the quinoline ring can cause shifts in these absorption maxima and potentially introduce new absorption bands. These shifts are primarily governed by the electronic effects (both inductive and mesomeric) of the substituents.
The Substituents of 4-Chloro-8-methyl-3-nitroquinoline:
-
3-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative mesomeric (-M) effects. When attached to an aromatic ring, it extends the conjugated system and significantly lowers the energy of the excited state. This typically results in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the π → π* transitions. The nitro group itself also possesses n → π* transitions, which may appear as a separate, lower-intensity band at a longer wavelength. For instance, the introduction of a nitro group to phenol (λmax at 275 nm) to form 3-nitrophenol results in an additional absorption band at 340 nm that extends into the visible region.[1]
-
4-Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) but can be electron-donating through its mesomeric effect (+M) due to the presence of lone pairs on the chlorine atom. In the context of UV-Vis spectroscopy, the mesomeric effect often dominates, leading to a slight bathochromic shift.
-
8-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through its positive inductive effect (+I) and hyperconjugation. This electron-donating nature can cause a small bathochromic shift in the absorption maxima.
Predicting the Spectrum of 4-Chloro-8-methyl-3-nitroquinoline:
Based on the individual effects of the substituents, we can predict the general features of the UV-Vis spectrum of 4-Chloro-8-methyl-3-nitroquinoline. The strong electron-withdrawing nitro group at the 3-position is expected to be the dominant factor, causing a significant bathochromic shift of the quinoline absorption bands. The chloro and methyl groups are anticipated to contribute to further, albeit smaller, red shifts. Therefore, the λmax values for 4-Chloro-8-methyl-3-nitroquinoline are predicted to be at longer wavelengths compared to the parent quinoline molecule.
Comparative Analysis with Structurally Related Compounds
| Compound | Relevant Substituents | Reported/Expected UV-Vis Characteristics | Rationale for Comparison |
| Quinoline | (Parent Molecule) | λmax ≈ 226, 276, 313 nm (in Ethanol) | Provides the baseline absorption of the core chromophore. |
| Nitroquinoline | -NO₂ | A figure in a research publication shows a broad absorption for nitroquinoline extending to around 400 nm, which is a significant red shift from quinoline.[2] | Demonstrates the primary influence of the strong electron-withdrawing nitro group. |
| 4-Chloroquinoline | -Cl | The NIST Chemistry WebBook shows a spectrum with maxima around 225, 275, and 315 nm, indicating a very slight bathochromic shift compared to quinoline. | Isolates the effect of the chloro substituent. |
| 8-Methylquinoline | -CH₃ | SpectraBase indicates a UV-Vis spectrum is available, though specific maxima are not detailed in the summary. The effect is expected to be a minor bathochromic shift. | Shows the influence of the weak electron-donating methyl group. |
| 8-Nitroquinoline | -NO₂ at position 8 | Maxima at 275, 301, and 315 nm.[3] | Illustrates that the position of the nitro group significantly impacts the absorption spectrum. |
| 3-Nitroquinoline | -NO₂ at position 3 | A reference points to experimental data in "Organic Electronic Spectral Data, Phillips et al, John Wiley & Sons, New York".[3] This data would be the most direct comparison for the effect of the 3-nitro group. | This is a crucial comparator to understand the specific effect of the 3-nitro substitution. |
Table 1: Comparison of UV-Vis Absorption Characteristics of Quinoline and Related Derivatives.
The comparison with these compounds reinforces the prediction that the 3-nitro group will be the most influential substituent in determining the UV-Vis spectrum of 4-Chloro-8-methyl-3-nitroquinoline, likely causing a significant bathochromic shift. The chloro and methyl groups will likely fine-tune the positions of the absorption maxima.
Experimental Protocol for the Determination of UV-Vis Absorption Maxima
To obtain empirical data for 4-Chloro-8-methyl-3-nitroquinoline, the following detailed protocol for UV-Vis spectroscopy should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
3.1. Materials and Instrumentation
-
Analyte: 4-Chloro-8-methyl-3-nitroquinoline (synthesized and purified to >98% purity, confirmed by ¹H NMR and LC-MS)
-
Solvents: Spectroscopic grade ethanol, methanol, and cyclohexane (to assess solvatochromic effects)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
3.2. Experimental Workflow
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
3.3. Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of 4-Chloro-8-methyl-3-nitroquinoline and dissolve it in 10 mL of spectroscopic grade ethanol to prepare a 1 mg/mL stock solution. Ensure complete dissolution.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution with ethanol to prepare a series of working solutions with concentrations ranging from 1 µg/mL to 20 µg/mL. This range will be used to determine the linear dynamic range and to select an appropriate concentration for spectral scans.
-
Instrument Preparation and Baseline Correction: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Fill a quartz cuvette with spectroscopic grade ethanol (the solvent blank) and place it in both the sample and reference holders. Perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).
-
Spectral Acquisition:
-
Empty the sample cuvette and rinse it with one of the working solutions.
-
Fill the cuvette with the same working solution and place it in the sample holder.
-
Acquire the absorbance spectrum from 200 to 800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Validation and Molar Absorptivity Calculation:
-
Measure the absorbance of each of the prepared working solutions at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
A linear plot that passes through the origin validates the adherence to the Beer-Lambert Law.
-
Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot using the equation: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration.
-
-
Analysis of Solvatochromic Effects: Repeat steps 1-4 using spectroscopic grade methanol (a polar protic solvent) and cyclohexane (a nonpolar solvent) to investigate the effect of solvent polarity on the absorption maxima. Any observed shifts in λmax will provide insights into the nature of the electronic transitions.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of 4-Chloro-8-methyl-3-nitroquinoline remains to be published, a thorough analysis of its structural components and comparison with related quinoline derivatives allows for a reasoned prediction of its spectral properties. The presence of the 3-nitro group is expected to be the dominant factor, inducing a significant bathochromic shift in the absorption bands of the parent quinoline molecule. The provided experimental protocol offers a robust framework for the empirical determination and validation of the UV-Vis absorption characteristics of this compound. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectral behavior of 4-Chloro-8-methyl-3-nitroquinoline and to design appropriate analytical methodologies for its characterization.
References
-
UV-Vis Spectroscopy. LibreTexts Chemistry. [Link]
-
Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. [Link]
-
4-Chloroquinoline. NIST Chemistry WebBook. [Link]
-
8-Nitroquinoline. PubChem. [Link]
-
uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. [Link]
Sources
Elemental Analysis Data for 4-Chloro-8-methyl-3-nitroquinoline Purity: A Comparative Guide
Executive Summary
For researchers and drug development professionals synthesizing highly functionalized heterocyclic building blocks, proving absolute compound purity is a regulatory and scientific necessity. 4-Chloro-8-methyl-3-nitroquinoline (CAS: 1596789-50-2; Molecular Formula: C₁₀H₇ClN₂O₂) is a critical intermediate in pharmaceutical synthesis. While modern laboratories default to High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for purity assessment, these techniques possess inherent blind spots.
This guide objectively compares the performance of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) Elemental Analysis against standard chromatographic alternatives. By providing absolute mass-balance verification, CHNS analysis serves as the ultimate orthogonal technique to detect inorganic salts and non-chromophoric impurities that HPLC routinely misses[1].
Mechanistic Context: The "Chromatographic Blindness" Problem
As an Application Scientist, I frequently encounter synthetic batches of quinoline derivatives that show >99% purity by HPLC-UV but fail downstream biological assays or subsequent synthetic coupling steps. This discrepancy is caused by chromatographic blindness . HPLC-UV only detects chromophoric organic species. If a batch of 4-Chloro-8-methyl-3-nitroquinoline is contaminated with 10% inorganic salts (e.g., NaCl, silica gel) or residual non-UV-active solvents, the HPLC trace will still report 99% area/area (a/a) purity.
Elemental analysis overcomes this by combusting the entire sample and quantifying the absolute mass percentage of C, H, N, and O[2]. According to the American Chemical Society (ACS) guidelines, experimental CHNS values must fall within ±0.4% of the calculated theoretical values to confirm ≥95% bulk sample purity and corroborate isomeric integrity[3].
Theoretical Elemental Composition of C₁₀H₇ClN₂O₂ (MW: 222.63 g/mol )
-
Carbon (C): 53.95%
-
Hydrogen (H): 3.17%
-
Nitrogen (N): 12.58%
-
Oxygen (O): 14.37%
-
Chlorine (Cl): 15.92%
Comparative Purity Assessment: EA vs. HPLC-UV vs. qNMR
To demonstrate the objective superiority of orthogonal testing, Table 1 compares the analytical readout of three hypothetical batches of 4-Chloro-8-methyl-3-nitroquinoline across three different methodologies.
Table 1: Orthogonal Purity Assessment of 4-Chloro-8-methyl-3-nitroquinoline
| Analytical Technique | Target Analyte / Signal | Batch A (Reference Grade) | Batch B (10% Salt Contamination) | Batch C (5% Residual EtOAc) |
| HPLC-UV (254 nm) | Chromophoric organics | 99.8% (a/a) | 99.7% (a/a) - False Positive | 99.8% (a/a) - False Positive |
| qNMR (¹H, 400 MHz) | Protons vs. Int. Standard | 99.5% (w/w) | 88.2% (w/w) | 94.1% (w/w) |
| EA: Carbon (%C) | Total Carbon (Calc: 53.95%) | 53.88% (Pass) | 48.50% (Fail) | 54.80% (Fail) |
| EA: Nitrogen (%N) | Total Nitrogen (Calc: 12.58%) | 12.55% (Pass) | 11.30% (Fail) | 11.95% (Fail) |
| Conclusion | Validated High Purity | Failed (Inorganic Impurity) | Failed (Solvent Trapping) |
Data Interpretation: Batch B and C easily pass HPLC-UV specifications. However, the elemental analysis strictly adheres to the ACS ±0.4% tolerance rule[3]. The depressed Carbon and Nitrogen values in Batch B immediately flag the presence of non-combustible inorganic mass, while the elevated Carbon and depressed Nitrogen in Batch C flag trapped organic solvent.
Experimental Protocol: Self-Validating CHNS Workflow
To ensure trustworthiness and reproducibility, the elemental analysis of a halogenated, nitrogen-rich aromatic compound like 4-Chloro-8-methyl-3-nitroquinoline requires a highly specific, self-validating protocol. The presence of chlorine and a refractory quinoline ring dictates careful matrix modification and halogen trapping[1].
Step-by-Step Methodology
1. System Blanking and Calibration (Self-Validation Phase)
-
Action: Run three empty tin capsules as system blanks, followed by triplicate runs of a Certified Reference Material (CRM) such as Sulfanilamide.
-
Causality: Blanking ensures zero atmospheric N₂ or CO₂ carryover in the autosampler. Sulfanilamide is chosen because its C/N ratio calibrates the Thermal Conductivity Detector (TCD) response factors specifically for nitrogen-rich heterocycles[4].
2. Micro-Weighing and Matrix Modification
-
Action: Weigh exactly 1.5–2.0 mg of finely ground 4-Chloro-8-methyl-3-nitroquinoline into a tin capsule. Add ~1 mg of Vanadium Pentoxide (V₂O₅).
-
Causality: Fine grinding ensures homogenous combustion[5]. The tin capsule creates a localized exothermic flash (~1800°C) upon oxygen injection. V₂O₅ acts as an oxygen donor and combustion catalyst, ensuring the complete breakdown of the highly refractory aromatic quinoline ring[2].
3. Flash Combustion and Halogen Trapping
-
Action: Drop the capsule into the 1000°C combustion reactor packed with silver wool.
-
Causality: The high temperature and O₂ pulse convert the sample into CO₂, H₂O, NOₓ, and Cl₂/HCl. The silver wool quantitatively precipitates the chlorine as AgCl, preventing corrosive halogens from reaching and poisoning the downstream detectors[1].
4. NOₓ Reduction
-
Action: Pass the combustion gases through a reduction reactor packed with elemental copper at 600°C.
-
Causality: The nitro group (-NO₂) in the sample generates mixed nitrogen oxides (NOₓ). The copper catalyst quantitatively reduces all NOₓ species to N₂ gas, ensuring accurate total nitrogen determination[1].
5. Separation and Detection
-
Action: Route the gases through a Temperature Programmed Desorption (TPD) column to the TCD.
-
Causality: The TPD column separates N₂, CO₂, and H₂O, releasing them sequentially into the TCD. This prevents peak overlap and allows for baseline resolution, critical for achieving the ±0.4% accuracy required by ACS guidelines[3].
Workflow Visualization
Figure 1: Self-validating CHNS elemental analysis workflow for halogenated quinoline derivatives.
Conclusion
Relying solely on HPLC-UV to determine the purity of 4-Chloro-8-methyl-3-nitroquinoline exposes research and manufacturing pipelines to significant risk due to undetected inorganic salts and solvents. By integrating a meticulously calibrated CHNS elemental analysis workflow—utilizing V₂O₅ catalysts and silver wool halogen traps—scientists can achieve absolute mass-balance verification. Meeting the strict ACS ±0.4% elemental variance threshold guarantees that the structural and bulk integrity of the compound is uncompromisingly suitable for advanced drug development applications.
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VELP Scientifica - Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available at:[Link]
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Elementar - Elemental analysis: operation & applications. Available at:[Link]
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ACS Central Science - An International Study Evaluating Elemental Analysis. Available at:[Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 4-Chloro-8-methyl-3-nitroquinoline
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Handling novel or specialized compounds like 4-Chloro-8-methyl-3-nitroquinoline demands a disposal protocol grounded in a deep understanding of its chemical nature and potential hazards. This guide provides the essential, immediate safety and logistical information required to manage this compound's waste stream, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined here are designed to be a self-validating system, integrating safety, procedural logic, and regulatory adherence.
Hazard Profile and Immediate Safety Considerations
Table 1: Anticipated GHS Hazard Classifications for 4-Chloro-8-methyl-3-nitroquinoline
| Hazard Class | Category | Hazard Statement | Source Analogy |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][5][6] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3][6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |
Causality of Hazards: The quinoline core, combined with a nitro group, can impart biological activity and toxicity. The chloro- substitution makes it a halogenated organic compound, which carries specific regulatory weight for disposal.[7] These compounds can be irritating to mucous membranes and skin upon contact.[1] Inhalation of dusts should be strictly avoided as fine particulates can cause respiratory irritation.[1][6]
Required Personal Protective Equipment (PPE)
A robust defense is non-negotiable. Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields are the minimum requirement.[8] For operations with a higher risk of splashing, chemical safety goggles are necessary.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, an impervious apron is recommended.[1]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to avoid inhalation.[6][9]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Small Spill (Solid or Solution)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Wear the full PPE specified in Section 2.
-
Contain & Absorb:
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][9] Use non-sparking tools if a flammable solvent is involved.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[9] All cleaning materials are considered hazardous waste.
-
Package for Disposal: Place all contaminated materials (absorbent, cloths, gloves) into the designated hazardous waste container.[9]
Large Spill
-
Evacuate: Immediately evacuate the area.
-
Alert Emergency Responders: Notify your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services.[1] Provide them with the location and nature of the hazard.
-
Isolate: Prevent entry to the affected area.
-
Ventilate: If safe to do so, increase ventilation to the area (e.g., open fume hood sashes).
Waste Segregation, Collection, and Disposal Workflow
Proper disposal is a regulated process that begins with correct segregation at the point of generation. As a halogenated organic compound, 4-Chloro-8-methyl-3-nitroquinoline waste must not be mixed with non-halogenated solvent waste.[11]
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of 4-Chloro-8-methyl-3-nitroquinoline.
Step-by-Step Disposal Protocol
-
Identify Waste Stream: Designate a specific waste container for "Halogenated Organic Waste." This compound is a chlorinated nitroaromatic, a class of compounds recognized as persistent environmental pollutants that require specialized disposal.[12]
-
Select Container: Use a chemically compatible, UN-rated hazardous waste container with a tightly sealing lid.[13][14] For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
-
Label Correctly: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name, "4-Chloro-8-methyl-3-nitroquinoline," and list any solvents and their approximate percentages.
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials. Specifically, avoid contamination with strong oxidizing agents (e.g., nitrates, perchloric acid) as this may result in a vigorous, potentially explosive reaction.[1] Also, keep it separate from acids and bases.[15]
-
Storage: Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area. The container must be kept within secondary containment to control any potential leaks.
-
Professional Disposal: All waste containing 4-Chloro-8-methyl-3-nitroquinoline must be disposed of through a licensed and approved hazardous waste management company.[5][16] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][17] The final disposal method will likely be high-temperature incineration at a permitted facility.[18]
Decontamination of Laboratory Equipment
Proper decontamination is essential to prevent cross-contamination and unintended exposure.
-
Initial Rinse: Rinse contaminated glassware and equipment with a small amount of a suitable solvent (e.g., acetone, ethanol) to dissolve any residue. This rinse solvent must be collected and disposed of as halogenated liquid waste.
-
Wash: Wash the rinsed equipment thoroughly with laboratory detergent (e.g., Liquinox®) and hot water.[19] Use brushes to scrub all surfaces.[19]
-
Final Rinse: Rinse multiple times with tap water, followed by a final rinse with deionized water.[19]
-
Drying: Allow equipment to air dry completely before storage or reuse.[19]
By adhering to this comprehensive guide, you build a framework of safety and responsibility that extends from the benchtop to the final disposal of your research materials. This protocol-driven approach is the hallmark of a trustworthy and expert laboratory environment.
References
-
QualiChem, Inc. (2012, August 6). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitroquinoline. PubChem Compound Database. Retrieved from [Link]
-
Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection. Retrieved from [Link]
-
Colorado Secretary of State. (n.d.). 6 CCR 1007-3-261.32 - Hazardous Waste from Specific Sources. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylquinoline. PubChem Compound Database. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4-Chloro-3-nitroquinoline. Retrieved from [Link]
-
New Mexico State University. (n.d.). Hazardous Waste Management Manual. Retrieved from [Link]
-
U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]
-
University of Oklahoma. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 8-Nitroquinoline - GHS Data. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. Retrieved from [Link]
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Personal protective equipment for handling 4-Chloro-8-methyl-3-nitroquinoline
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system grounded in chemical mechanism and causality. Handling 4-Chloro-8-methyl-3-nitroquinoline (CAS: 1596789-50-2) requires rigorous operational discipline. This compound is not a standard benchtop reagent; it is a highly reactive, bifunctional molecule that poses severe acute and chronic health risks.
The following guide synthesizes mechanistic chemical insights with field-proven logistical protocols to ensure your research team can handle this compound safely and effectively.
Mechanistic Hazard Profile: Understanding the Threat
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound is dangerous. The toxicity of 4-Chloro-8-methyl-3-nitroquinoline is driven by two distinct reactive sites on the molecule:
-
Electrophilic Reactivity (4-Chloro Position): The electron-deficient nature of the quinoline ring, amplified by the electron-withdrawing nitro group, makes the chlorine atom at the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1][2]. Upon contact with skin or mucosal membranes, the compound rapidly forms covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) in cellular proteins, leading to severe chemical burns, irritation, and immune sensitization.
-
Genotoxic Potential (3-Nitro Position): Nitroquinolines are notorious and potent mutagens[3][4]. Enzymatic bioreduction of the nitro group in vivo yields reactive hydroxylamine intermediates. These metabolites intercalate into DNA and form bulky covalent adducts, disrupting replication and driving mutagenesis and carcinogenesis[3].
Mechanistic hazard pathway of 4-Chloro-8-methyl-3-nitroquinoline leading to toxicity.
Comprehensive PPE Matrix
Standard laboratory attire is insufficient for this compound. The Occupational Safety and Health Administration (OSHA) requires a targeted hazard assessment for all chemical handling[5]. Below is the mandatory PPE matrix, justified by the compound's specific chemical properties.
| PPE Category | Recommended Equipment | Mechanistic Justification & Causality |
| Eye/Face | Snug-fitting chemical safety goggles. (Add a face shield if handling >1g). | Standard safety glasses leave gaps. Goggles protect mucosal membranes from aerosolized mutagenic dust and SNAr-mediated protein adduction. |
| Hands | Double-gloving is mandatory. • Inner: Nitrile (≥ 0.1 mm)• Outer: Neoprene or Butyl rubber (≥ 0.3 mm) | Nitrile provides tactile dexterity. However, organic solvents used to dissolve the compound (e.g., DMSO, DMF) rapidly permeate nitrile. The outer Neoprene glove prevents these solvents from acting as carriers that drive the toxic compound through the skin[6]. |
| Body | Tyvek® disposable coverall OR a fully buttoned, fluid-resistant lab coat. | Prevents the accumulation of genotoxic micro-particulates on personal clothing, eliminating the risk of chronic, low-dose exposure outside the lab. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator. | Provides a critical secondary layer of defense against the inhalation of genotoxic dust if localized exhaust ventilation (LEV) experiences a micro-failure[5]. |
Quantitative Operational Parameters
To ensure these protective measures function as a self-validating system, adhere to the following quantitative thresholds during operation:
| Parameter | Target Value | Criticality |
| Fume Hood Face Velocity | 80 - 100 fpm (0.4 - 0.5 m/s) | Prevents aerosol escape into the laboratory breathing zone. |
| Bleach Decon. Concentration | 10% Sodium Hypochlorite | Ensures complete oxidative degradation of the reactive quinoline core. |
| Max Open-Container Time | < 60 seconds | Minimizes the window for atmospheric moisture degradation and aerosolization. |
Operational Workflow: Step-by-Step Guidance
Safety is an active process. The following workflow is designed to build a self-validating loop where each step confirms the safety of the previous one.
Step 1: Preparation and Engineering Controls
-
Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.
-
Self-Validation Check: Before opening the container, verify inward airflow. Tape a small tissue strip to the bottom of the sash to visually confirm continuous negative pressure.
Step 2: PPE Donning Sequence
-
Inspect all PPE for micro-tears.
-
Don the inner nitrile gloves, followed by the lab coat, respirator, and goggles.
-
Finally, don the outer neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.
Step 3: Active Handling and Weighing
-
Use anti-static weigh boats and spatulas. Causality: Halogenated organic powders often carry static charges. Standard plastic boats can cause the powder to repel and aerosolize into the hood environment.
-
Weigh the material slowly to prevent dust generation.
Step 4: Dissolution and Transfer
-
Dissolve the compound in your target solvent (e.g., DMSO) entirely within the fume hood.
-
Cap the receiving vial tightly and wipe the exterior with a solvent-dampened tissue to remove invisible surface contamination before removing the vial from the hood.
Step 5: Doffing and Decontamination
-
Remove the outer gloves inside the hood and dispose of them immediately.
-
Doff the lab coat and inner gloves, turning the gloves inside out to trap potential contaminants. Wash hands thoroughly with soap and water.
Step-by-step operational workflow for the safe handling and disposal of the compound.
Spill Response & Disposal Plan
Even with perfect protocols, spills occur. Your response must prevent the escalation of the hazard.
-
Immediate Containment: If powder is spilled, never sweep it dry . Sweeping aerosolizes the mutagenic agent into the breathing zone[3]. Instead, gently cover the spill with damp absorbent pads or damp vermiculite to suppress dust.
-
Chemical Neutralization: Wipe the contained area with a 10% sodium hypochlorite (bleach) solution. Causality: The strong oxidative power of bleach degrades the quinoline core, neutralizing its electrophilic and genotoxic properties. Follow with a standard soap and water wash.
-
Waste Disposal: All contaminated consumables (weigh boats, pipette tips, outer gloves, and spill cleanup materials) must be placed in a sealed, clearly labeled hazardous waste container designated for "Mutagenic/Halogenated Organic Waste." Do not mix with standard biological or general chemical waste[4].
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
